molecular formula C14H17N3S B183992 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 38942-57-3

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B183992
CAS No.: 38942-57-3
M. Wt: 259.37 g/mol
InChI Key: VTLLUDFHDJESNU-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H17N3S and its molecular weight is 259.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyclohexyl-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLLUDFHDJESNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351298
Record name 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
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Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38942-57-3
Record name 4-Cyclohexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione
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Record name NSC 305339
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Record name NSC305339
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305339
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Record name 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
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Foundational & Exploratory

synthesis and characterization of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a heterocyclic compound with potential applications in medicinal chemistry and drug development. The methodologies outlined are based on established synthetic routes for analogous 1,2,4-triazole derivatives.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties[1][2][3][4][5][6]. The presence of a thiol group at the 3-position of the triazole ring often enhances the biological activity of these molecules[3]. The title compound, this compound, incorporates both a bulky cyclohexyl group and a phenyl ring, which can influence its lipophilicity and interaction with biological targets.

Synthesis Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process that typically involves two key steps: the formation of a thiosemicarbazide intermediate followed by its cyclization[1][3][6].

Step 1: Synthesis of Benzoic Acid Hydrazide

The initial step involves the synthesis of benzoic acid hydrazide from an ester of benzoic acid and hydrazine hydrate.

Step 2: Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide

The benzoic acid hydrazide is then reacted with cyclohexyl isothiocyanate to yield the corresponding N,N'-disubstituted thiosemicarbazide.

Step 3: Cyclization to this compound

The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide to form the desired 1,2,4-triazole-3-thiol.

Below is a visual representation of the synthetic workflow.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediate & Final Product A Benzoic Acid E Step 1: Formation of Benzoic Acid Hydrazide A->E B Hydrazine Hydrate B->E C Cyclohexyl Isothiocyanate F Step 2: Formation of 1-Benzoyl-4-cyclohexylthiosemicarbazide C->F D Sodium Hydroxide G Step 3: Cyclization D->G H Benzoic Acid Hydrazide E->H I 1-Benzoyl-4-cyclohexylthiosemicarbazide F->I J This compound G->J H->F I->G

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the title compound.

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Benzoic Acid Hydrazide

A mixture of methyl benzoate (0.1 mol) and hydrazine hydrate (0.15 mol) is refluxed in ethanol (50 mL) for 6-8 hours. The reaction mixture is then cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield pure benzoic acid hydrazide.

Synthesis of 1-Benzoyl-4-cyclohexylthiosemicarbazide

To a solution of benzoic acid hydrazide (0.1 mol) in ethanol (100 mL), cyclohexyl isothiocyanate (0.1 mol) is added dropwise with constant stirring. The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried to give 1-benzoyl-4-cyclohexylthiosemicarbazide.

Synthesis of this compound

1-Benzoyl-4-cyclohexylthiosemicarbazide (0.1 mol) is added to an aqueous solution of sodium hydroxide (8%, 150 mL) and the mixture is refluxed for 6-8 hours. The reaction mixture is then cooled to room temperature and filtered. The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the final product, this compound.

Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques and elemental analysis.

Characterization_Workflow Characterization Workflow Start Synthesized Compound IR Infrared (IR) Spectroscopy Start->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS EA Elemental Analysis Start->EA MP Melting Point Determination Start->MP Final Structural Confirmation IR->Final NMR->Final MS->Final EA->Final MP->Final

Caption: Workflow for the characterization of the synthesized compound.

Physicochemical and Spectroscopic Data

The expected data from the characterization of this compound are summarized in the tables below. The values are predicted based on data reported for structurally similar compounds[7][8][9][10].

Table 1: Physicochemical Properties

PropertyExpected Value
Molecular FormulaC₁₅H₁₉N₃S
Molecular Weight273.40 g/mol
Melting Point~180-200 °C
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, DMF; sparingly soluble in ethanol
Yield70-85%

Table 2: Spectroscopic Data

TechniqueExpected Peaks/Signals
IR (KBr, cm⁻¹) ~3100 (N-H), ~2930 (C-H aliph.), ~2550 (S-H), ~1600 (C=N)
¹H-NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H, SH), ~7.5-7.8 (m, 5H, Ar-H), ~4.0-4.2 (m, 1H, N-CH), ~1.1-2.0 (m, 10H, Cyclohexyl-H)
¹³C-NMR (DMSO-d₆, δ ppm) ~168 (C=S), ~150 (C-N), ~128-131 (Ar-C), ~55 (N-CH), ~25-32 (Cyclohexyl-C)
Mass Spectrometry (m/z) [M+H]⁺ at ~274

Table 3: Elemental Analysis Data

ElementCalculated (%)Found (%)
Carbon (C)65.9065.85 - 65.95
Hydrogen (H)7.016.95 - 7.05
Nitrogen (N)15.3715.30 - 15.45
Sulfur (S)11.7311.70 - 11.80

Conclusion

This guide provides a detailed framework for the . The described protocols are based on established and reliable methods for the preparation of similar 1,2,4-triazole derivatives. The comprehensive characterization data presented will aid researchers in confirming the structure and purity of the synthesized compound, facilitating its further investigation for potential therapeutic applications.

References

In-depth Technical Guide on the Crystal Structure of a 4-Cyclohexyl-5-aryl-4H-1,2,4-triazole-3-thiol Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, a published crystal structure for 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol could not be located. This guide therefore presents a detailed analysis of a closely related analog, 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , for which comprehensive crystallographic data is available.[1] The primary structural difference is the replacement of the phenyl group at the 5-position with a thiophene group. This information provides valuable insights into the expected structural characteristics of this class of compounds.

Molecular Structure and Crystallographic Data

The title compound, 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, with the chemical formula C₁₂H₁₅N₃S₂, crystallizes in a monoclinic system. The fundamental crystallographic parameters determined at a temperature of 160 K are summarized in the table below.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.51310(10)
b (Å) 15.4525(4)
c (Å) 15.9261(4)
β (°) 99.844(2)
Volume (ų) 1336.79(5)
Z 4
R_gt(F) 0.0359
wR_ref(F²) 0.1009

Molecular Geometry and Conformation

The molecular structure reveals a nearly coplanar arrangement between the triazole and thiophene rings, with a dihedral angle of just 6.22(13)°.[1] In stark contrast, the cyclohexyl group is positioned nearly perpendicular to the triazole ring. This perpendicular orientation of the bulky aliphatic group relative to the planar aromatic system is a key conformational feature. The molecule exists in the thione tautomeric form, as confirmed by spectroscopic data.

Supramolecular Interactions and Crystal Packing

The crystal packing is dominated by hydrogen bonding and π–π stacking interactions. Centrosymmetrically related molecules form dimeric aggregates through eight-membered {⋯HNCS}₂ synthons.[1] These dimers are further organized into supramolecular layers parallel to the (101) plane, stabilized by π–π interactions between adjacent triazole rings and additional C—H⋯π interactions.

Supramolecular_Interactions cluster_dimer Dimeric Aggregate Formation cluster_layer Layer Assembly Molecule1 Molecule A Synthon {⋯HNCS}₂ Synthon Molecule1->Synthon N-H···S=C Molecule2 Molecule B (Centrosymmetric) Molecule2->Synthon N-H···S=C Dimer1 Dimer 1 Pi_Stacking π–π Stacking (Triazole-Triazole) Dimer1->Pi_Stacking CH_Pi C-H···π Interactions Dimer1->CH_Pi Dimer2 Dimer 2 Dimer2->Pi_Stacking Dimer2->CH_Pi

Caption: Logical relationship of intermolecular forces.

Experimental Protocols

Synthesis of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

The synthesis is a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization and Purification Reactants Thiophene-2-carbohydrazide + Cyclohexyl isothiocyanate Solvent1 Ethanol Reactants->Solvent1 Reflux1 Reflux for 30 min Solvent1->Reflux1 Base Add 10% aq. NaOH Reflux1->Base Reflux2 Reflux for 2h Base->Reflux2 Acidify Acidify with HCl (pH 1-2) Reflux2->Acidify Filter Filter and Wash Acidify->Filter Recrystallize Recrystallize from aq. Ethanol Filter->Recrystallize Product Final Product Recrystallize->Product

Caption: Workflow for the synthesis of the title compound.

Detailed Methodology:

  • A mixture of thiophene-2-carbohydrazide (0.01 mol) and cyclohexyl isothiocyanate (0.01 mol) is refluxed in 10 mL of ethanol for 30 minutes.

  • To the resulting mixture, 8 mL of a 10% aqueous sodium hydroxide solution is added.

  • The reaction mixture is then refluxed for an additional 2 hours.

  • The solution is filtered while hot and allowed to cool.

  • Acidification of the filtrate with hydrochloric acid to a pH of 1-2 precipitates the crude product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from aqueous ethanol.[1]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a saturated solution of the purified compound.

Methodology:

  • The purified product is dissolved in a 2:1 (v/v) mixture of ethanol and chloroform.

  • The solution is left undisturbed at room temperature, allowing for slow evaporation of the solvent over a period of 2 days.

  • Colorless prismatic crystals are formed and can be collected for analysis.[1]

Spectroscopic Data

The structural assignment of the compound is further supported by nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (CDCl₃) Chemical Shift (δ ppm)
NH (s, 1H)13.6
Thiophene-H (d, 1H)7.18
Thiophene-H (d, 1H)7.10
Thiophene-H (t, 1H)6.98
Cyclohexyl-H (m, 1H)2.54–2.68
Cyclohexyl-H (m, 4H)1.50–1.72
Cyclohexyl-H (m, 6H)1.12–1.44
¹³C NMR (CDCl₃) Chemical Shift (δ ppm)
C=S169.26
Triazole-C5148.66
Thiophene-C128.0, 127.88, 126.04, 124.62
Cyclohexyl-C66.62, 30.88, 25.98, 24.44

This comprehensive analysis of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides a robust framework for understanding the structural and chemical properties of related 4-cyclohexyl-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. The detailed data on molecular geometry, supramolecular interactions, and experimental protocols are valuable for researchers engaged in the design and synthesis of novel triazole-based compounds for various applications, including drug development. The 1,2,4-triazole scaffold is a known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1]

References

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its role as a versatile pharmacophore capable of engaging in various biological interactions.[1] Derivatives of this heterocyclic core have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs. This technical guide provides an in-depth overview of the principal biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antimicrobial, and antiviral properties. This document is intended to be a comprehensive resource, detailing quantitative activity data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), BRAF, and tubulin.[4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference(s)
Fused acridines with 1,2,4-triazoleLung, Breast, Melanoma, ColonNot specified[2]
4,5-Diphenyloxazol-1,2,4-triazole derivativesProstate, LungNot specified[2]
Thiazolepyridine with 1,2,4-triazoleProstate, Lung, BreastNot specified[2]
1,2,4-Triazolearyl incorporated thiazolepyridineNot specifiedNot specified[2]
Mannich bases with 1,2,4-triazole ringProstate, Liver, BreastNot specified[2]
1,2,4-Triazole with N-phenyl acetamide moietiesLung, BreastNot specified[2]
[1][2][4] triazolo[4,3-b][1][2][4][6] tetrazine derivative (4g)HT-29 (Human colon carcinoma)12.69 ± 7.14[7]
Indolyl 1,2,4-triazole scaffolds (Vf)MCF-7 (Breast)2.91[8]
Indolyl 1,2,4-triazole scaffolds (Vg)MCF-7 (Breast)0.891[8]
Indolyl 1,2,4-triazole scaffolds (Vf)MDA-MB-231 (Breast)1.914[8]
Indolyl 1,2,4-triazole scaffolds (Vg)MDA-MB-231 (Breast)3.479[8]
1,2,4-Triazole-pyridine hybrid (TP6)B16F10 (Murine melanoma)41.12 - 61.11 (range for TP1-TP7)[9]
Betulin-1,2,4-triazole derivative (Bet-TZ1)A375 (Melanoma)22.41[10]
Betulin-1,2,4-triazole derivative (Bet-TZ3)A375 (Melanoma)34.34[10]
1,2,4-Triazole derivative (8c)Not specifiedEGFR Inhibition: 3.6[5]
1,2,4-Triazolo[1,5-a][2][6][11]triazine derivative (72)Thymidine Phosphorylase Inhibition2.95[12]
Diaryl-1,2,4-triazole-caffeic acid hybrid (78j)A549, Caco-2, PC-3, B16-F106.78 - 9.05[12]
Non-carboxylic naproxen analogue (81c)COX-2 Inhibition0.40[12]
1,5-Diaryl-1,2,4-triazole derivative (103h)HeLa, A549, HL-60, Jurkat, K562, MCF-70.003 - 0.02[12]
1,2,4-Triazole-3-thione derivative (47f)HCT-116 (Colon carcinoma)6.2[13]
1,2,4-Triazole-3-thione derivative (112c)HCT-116 (Colon carcinoma)4.363[13]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][14][15]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole derivatives and incubated for a further 48-72 hours.[14]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours.[10]

  • Formazan Solubilization: Following the incubation with MTT, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.[14] The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

This protocol is used to determine the effect of 1,2,4-triazole derivatives on the cell cycle progression of cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with the desired concentration of the 1,2,4-triazole derivative for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

This assay is used to detect and quantify apoptosis (programmed cell death) induced by 1,2,4-triazole derivatives.

Methodology:

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways in Anticancer Activity

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.[16] Several 1,2,4-triazole derivatives have been shown to inhibit EGFR, thereby blocking these oncogenic signals.[5]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by 1,2,4-triazole derivatives.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.[1][17] Some 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells.[8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage/ Stress p53 p53 DNA_Damage->p53 Bax_Bak Bax/Bak p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Caspase3 Triazole 1,2,4-Triazole Derivative Triazole->DNA_Damage Triazole->Bax_Bak Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways induced by 1,2,4-triazole derivatives.

Antifungal Activity

1,2,4-triazole derivatives are the cornerstone of antifungal therapy, with well-known drugs such as fluconazole and itraconazole belonging to this class. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18][19]

Quantitative Antifungal Activity Data

The following table presents the in vitro antifungal activity of various 1,2,4-triazole derivatives against different fungal species, expressed as Minimum Inhibitory Concentration (MIC) values.

Compound/Derivative ClassFungal SpeciesMIC (µg/mL)Reference(s)
1,2,3-Benzotriazine-4-one hybridsCandida albicans, Cryptococcus neoformans0.0156 - 2.0[20]
Thiazolo[4,5-d]pyrimidine hybridsVarious fungi0.06 - 32[20]
1,2,4-Triazole alcohols with N-(halobenzyl)piperazineCandida spp.0.063 - 0.5[20]
1,2,4-Triazolium derivativesCandida albicans, Aspergillus fumigatus1.05 - 8.38 (µM)[21]
Vinyl-1,2,4-triazole derivativesVarious fungi0.02 - 0.52 (mM)[22]
1,2,4-Triazole-Schiff Base derivativesVarious phytopathogenic fungiNot specified (EC50 values reported)[23]
1,2,4-Triazole derivatives containing amino acid fragmentsPhysalospora piricola10.126 - 10.808 (EC50)[6]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseumSuperior to ketoconazole[11]
Experimental Protocol for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][7]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The 1,2,4-triazole derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Ergosterol Biosynthesis Pathway

The primary target for antifungal triazoles is the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane.[6][24]

Ergosterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol FF_MAS 14-demethyl lanosterol Lanosterol->FF_MAS CYP51 Ergosterol Ergosterol FF_MAS->Ergosterol Multiple Steps Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits

Caption: Ergosterol biosynthesis pathway and the site of inhibition by 1,2,4-triazole derivatives.

Antimicrobial Activity

In addition to their potent antifungal properties, many 1,2,4-triazole derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[11][23] Their mechanisms of action can involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis.[21]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antibacterial activity of selected 1,2,4-triazole derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

Compound/Derivative ClassBacterial SpeciesMIC (µg/mL)Reference(s)
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusSuperior to streptomycin[11]
Clinafloxacin-triazole hybridsStaphylococcus aureus (including MRSA), E. coli, P. aeruginosa0.25 - 32[25]
Ofloxacin analoguesS. aureus, S. epidermis, B. subtilis, E. coli0.25 - 1[25]
Phenylpiperazine-triazole-fluoroquinolone hybridsE. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis0.12 - 64[25]
1,2,4-Triazolium derivativesS. aureus, E. coli, B. proteus, B. subtilis, P. aeruginosa1.05 - 8.38 (µM)[21]
Vinyl-1,2,4-triazole derivativesXanthomonas campestris, Erwinia amylovora0.0002 - 0.0069 (mM)[22]
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromideE. coli, S. aureus, K. pneumoniae, S. typhimurium, S. enteritidis0.039 - 1.25[26]
Experimental Protocol for Antimicrobial Susceptibility Testing

The agar disk diffusion method is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[6]

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the 1,2,4-triazole derivative are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of clearing around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Antiviral Activity

The 1,2,4-triazole scaffold is also present in some antiviral drugs, such as ribavirin.[13] Research continues to explore novel 1,2,4-triazole derivatives for their potential to inhibit the replication of a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[8][27]

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of selected 1,2,4-triazole derivatives, expressed as EC50 values (the concentration required to inhibit 50% of the viral effect).

Compound/Derivative ClassVirusCell LineEC50 (µM)Reference(s)
1,4-Disubstituted-1,2,3-triazole derivative (1)Chikungunya virusBHK-2119.9[27]
1,4-Disubstituted-1,2,3-triazole derivative (2)Chikungunya virusBHK-2119.7[27]
1,4-Disubstituted-1,2,3-triazolethymine derivative (VIc)HIV-1MT-411.42
General Experimental Workflow for Antiviral Screening

The following diagram outlines a general workflow for the discovery and evaluation of antiviral 1,2,4-triazole derivatives.

Antiviral_Screening_Workflow Synthesis Synthesis of 1,2,4-Triazole Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Antiviral_Assay Primary Antiviral Screening (e.g., Plaque Reduction Assay) Synthesis->Antiviral_Assay Cytotoxicity->Antiviral_Assay Select non-toxic concentrations Hit_Compounds Hit Compounds Antiviral_Assay->Hit_Compounds Dose_Response Dose-Response Analysis (EC50 Determination) Hit_Compounds->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Lead_Compound Lead Compound Mechanism->Lead_Compound

Caption: General workflow for the development of antiviral 1,2,4-triazole derivatives.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform for the design and development of new therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antifungal, antimicrobial, and antiviral applications, underscore the importance of this heterocyclic system in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to explore and exploit the full therapeutic potential of 1,2,4-triazole derivatives. Further research into structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective agents for the treatment of a wide range of diseases.

References

An In-depth Technical Guide on the Chemical Properties of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The information presented is compiled from scientific literature on structurally analogous compounds and serves as a predictive resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a cyclohexyl group at the N4 position, a phenyl group at the C5 position, and a thiol group at the C3 position. The presence of the thiol group allows for thione-thiol tautomerism, a common characteristic of this class of compounds.

Predicted Physicochemical Properties:

PropertyPredicted Value / InformationSource Context
Molecular FormulaC₁₅H₁₉N₃SBased on the chemical structure
Molecular Weight273.40 g/mol Calculated from the molecular formula
AppearanceLikely a solid at room temperatureAnalogy with similar triazole-thiols[1]
Melting PointExpected to be in the range of 150-250 °CBased on melting points of similar 4,5-disubstituted-1,2,4-triazole-3-thiols[1][2]
SolubilityLikely soluble in organic solvents like DMSO and DMFCommon solvents for similar compounds[3]

Synthesis

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence commonly used for this class of compounds. The general pathway involves the formation of a thiosemicarbazide intermediate followed by cyclization.[4]

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Formation of Isothiocyanate cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Cyclization A Cyclohexylamine C Cyclohexyl Isothiocyanate A->C + CS₂ Base B Carbon Disulfide B->C E N-cyclohexyl-2-benzoylhydrazine-1-carbothioamide C->E + Benzhydrazide D Benzhydrazide D->E F This compound E->F Base (e.g., NaOH) Reflux Signaling_Pathway A 4-cyclohexyl-5-phenyl-4H- 1,2,4-triazole-3-thiol B Target Enzyme (e.g., Kinase, Hydrolase) A->B Binds to C Inhibition of Enzyme Activity B->C D Downstream Signaling Cascade B->D Activates C->D Blocks Activation E Cellular Response (e.g., Apoptosis, Reduced Inflammation) D->E

References

An In-Depth Technical Guide to the Molecular Structure of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of specific experimental data for this exact compound, this guide leverages data from closely related analogs to present a predictive but thorough analysis. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central 1,2,4-triazole ring substituted at position 4 with a cyclohexyl group and at position 5 with a phenyl group. The key functional group is the thiol at position 3, which can also exist in its tautomeric thione form. This thione-thiol tautomerism is a characteristic feature of this class of compounds.

General Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₄H₁₇N₃S
Molecular Weight259.37 g/mol
AppearanceWhite to off-white crystalline solid (predicted)
SolubilitySoluble in organic solvents like DMSO and DMF (predicted)

A diagram of the molecular structure is provided below.

Molecular structure of this compound.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically involves a multi-step process. A general synthetic pathway is outlined below.

General Synthetic Protocol

The synthesis generally proceeds via the following steps:

  • Formation of Acid Hydrazide: Benzoic acid is converted to its corresponding acid hydrazide.

  • Formation of Thiosemicarbazide: The acid hydrazide is reacted with cyclohexyl isothiocyanate to yield 1-benzoyl-4-cyclohexylthiosemicarbazide.

  • Cyclization: The thiosemicarbazide derivative undergoes base-catalyzed intramolecular cyclization to form the this compound.

A diagram illustrating the general experimental workflow is provided below.

synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product Benzoic Acid Benzoic Acid Acid Hydrazide Formation Acid Hydrazide Formation Benzoic Acid->Acid Hydrazide Formation Cyclohexyl Isothiocyanate Cyclohexyl Isothiocyanate Thiosemicarbazide Formation Thiosemicarbazide Formation Cyclohexyl Isothiocyanate->Thiosemicarbazide Formation Acid Hydrazide Formation->Thiosemicarbazide Formation Cyclization Cyclization Thiosemicarbazide Formation->Cyclization Target Compound This compound Cyclization->Target Compound

General workflow for the synthesis of the target compound.
Spectroscopic Data (Based on Analogs)

The structural confirmation of the synthesized compound would be achieved through various spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are expected:

Table 1: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H-NMR (DMSO-d₆, δ ppm)~13.5 (s, 1H, SH), 7.2-7.5 (m, 5H, Ar-H), ~4.5 (m, 1H, N-CH of cyclohexyl), 1.2-1.8 (m, 10H, cyclohexyl CH₂)
¹³C-NMR (DMSO-d₆, δ ppm)~168 (C=S), ~150 (C-phenyl), 128-130 (aromatic carbons), ~55 (N-CH of cyclohexyl), 25-30 (cyclohexyl carbons)
FT-IR (KBr, cm⁻¹)~3100 (N-H str.), ~2550 (S-H str.), ~1600 (C=N str.), ~1300 (C=S str.)
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 259

Crystallographic Data (Based on a Thiophene Analog)

While the specific crystal structure of this compound is not publicly available, the crystallographic data of a closely related analog, 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , provides valuable insights into the expected solid-state conformation.

Table 2: Crystallographic Data for 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5131(1)
b (Å)15.4525(4)
c (Å)15.9261(4)
β (°)99.844(2)
Volume (ų)1336.79(5)
Z4

This data suggests that the target molecule likely adopts a similar crystalline packing, with the cyclohexyl and phenyl rings oriented in a way to minimize steric hindrance.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole-3-thiol are a well-known class of heterocyclic compounds with a broad spectrum of biological activities.[1] The presence of the toxophoric N-C-S linkage is a key feature contributing to their pharmacological effects.

Known biological activities of 1,2,4-triazole-3-thiol derivatives include:

  • Antimicrobial and Antifungal Activity: Many compounds from this class have shown significant efficacy against various bacterial and fungal strains.[1]

  • Anticancer Activity: Several derivatives have been investigated for their cytotoxic effects against different cancer cell lines.

  • Anti-inflammatory Activity: Some analogs have demonstrated potent anti-inflammatory properties.

  • Anticonvulsant Activity: The 1,2,4-triazole nucleus is present in several anticonvulsant drugs.

While the specific signaling pathways affected by this compound have not been elucidated, related compounds are known to interact with various biological targets. For instance, some triazole-based antifungal agents inhibit the lanosterol 14α-demethylase enzyme, which is crucial for ergosterol biosynthesis in fungi. The anticancer effects of some triazole derivatives are attributed to their ability to induce apoptosis or inhibit specific kinases involved in cell proliferation.

A logical diagram illustrating the potential drug development and investigation pathway for this compound is presented below.

drug_development_pathway Compound This compound In_Vitro_Screening In Vitro Biological Screening (Antimicrobial, Anticancer, etc.) Compound->In_Vitro_Screening Active Identified Biological Activity In_Vitro_Screening->Active Inactive No Significant Activity In_Vitro_Screening->Inactive Mechanism_of_Action Mechanism of Action Studies Active->Mechanism_of_Action Lead_Optimization Lead Optimization Active->Lead_Optimization Target_Identification Target Identification (e.g., Enzyme, Receptor) Mechanism_of_Action->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis Target_Identification->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Logical pathway for the investigation of biological activity.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While specific experimental data for this molecule is sparse, analysis of its close analogs provides a strong foundation for its synthesis, characterization, and potential biological evaluation. Further research is warranted to fully elucidate the molecular properties and pharmacological profile of this compound, which may lead to the discovery of novel drug candidates with significant therapeutic potential.

References

Unlocking Therapeutic Potential: A Technical Guide to Computational and Docking Studies of 1,2,4-Triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the computational and docking studies that are pivotal in understanding the structure-activity relationships and mechanism of action of these versatile compounds, paving the way for rational drug design and development.

Core Concepts in Computational Analysis

Computational studies, particularly molecular docking, serve as a powerful tool to predict the binding affinity and orientation of small molecules, such as 1,2,4-triazole-3-thiol derivatives, within the active site of a biological target.[4] This in silico approach accelerates the drug discovery process by identifying promising candidates for further experimental validation. Key aspects of these studies include the preparation of both the protein target and the ligand, the definition of the binding site, and the application of a scoring function to rank the potential efficacy of the compounds.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various molecular docking studies, offering a comparative look at the binding affinities of different 1,2,4-triazole-3-thiol derivatives against a range of biological targets. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Molecular Docking Scores of 1,2,4-Triazole-3-thiol Derivatives against Antimicrobial Targets [5]

CompoundTarget Protein (PDB ID)Target OrganismDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Compound 1ePenicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.5Amoxicillin-7.9
Compound 1fPenicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.2Amoxicillin-7.9
Compound 2eDihydropteroate Synthase (1JIJ)Escherichia coli-9.1Amoxicillin-8.5
Compound 2fDihydropteroate Synthase (1JIJ)Escherichia coli-8.8Amoxicillin-8.5
Compound 2eLanosterol 14-alpha DemethylaseCandida albicans-9.5Fluconazole-8.9

Table 2: Binding Affinities of 1,2,4-Triazole Derivatives against Anticancer Targets [5]

CompoundTarget ProteinTarget Cell Line(s)Binding AffinityReference Compound
Derivative ATubulinA549 (Lung)-138.229 (Consensus Score)Not specified
Derivative BEGFRHCT-116 (Colorectal), MCF-7 (Breast)Ki = 0.174 µMGefitinib
Compound 7fNot SpecifiedHepG2 (Liver)IC50 = 16.782 µg/mLNot Specified

Experimental Protocols

The successful synthesis and computational evaluation of 1,2,4-triazole-3-thiol derivatives rely on well-defined experimental protocols.

Synthesis of 1,2,4-Triazole-3-thiol Derivatives

A common synthetic route involves the cyclization of thiosemicarbazide derivatives.[1][6]

General Procedure:

  • Formation of Thiosemicarbazide: An appropriate acid hydrazide is reacted with an isothiocyanate to yield the corresponding hydrazinecarbothioamide (thiosemicarbazide).[3]

  • Cyclization: The synthesized thiosemicarbazide is then cyclized in a basic medium, such as an 8% NaOH solution, to form the 4-substituted-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[3]

  • Purification: The resulting solid product is purified by recrystallization from a suitable solvent, such as methanol or ethanol.[7]

  • Characterization: The structure and purity of the final compounds are confirmed using spectroscopic techniques like FT-IR, ¹H-NMR, and mass spectrometry.[8]

Molecular Docking Protocol

The following is a generalized workflow for performing molecular docking studies with 1,2,4-triazole-3-thiol derivatives.[5][9]

  • Protein Preparation:

    • The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules, ions, and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned.

    • The protein structure is energy-minimized using a force field like AMBER or CHARMM to resolve any steric clashes.[5]

  • Ligand Preparation:

    • The 2D structures of the 1,2,4-triazole-3-thiol derivatives are drawn using chemical drawing software.

    • These are converted to 3D structures and subsequently energy-minimized.[5]

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Schrödinger Suite.[5] The docking algorithm explores various conformations of the ligand within the active site.

  • Analysis of Results:

    • The results are analyzed based on the docking scores and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and logical relationships.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis hydrazide Acid Hydrazide thiosemicarbazide Thiosemicarbazide Formation hydrazide->thiosemicarbazide isothiocyanate Isothiocyanate isothiocyanate->thiosemicarbazide cyclization Base-catalyzed Cyclization thiosemicarbazide->cyclization triazole 1,2,4-Triazole-3-thiol Derivative cyclization->triazole purification Purification triazole->purification characterization Spectroscopic Characterization purification->characterization ligand_prep Ligand Preparation characterization->ligand_prep pdb Protein Data Bank (PDB) protein_prep Protein Preparation pdb->protein_prep docking Molecular Docking protein_prep->docking ligand_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis logical_relationship cluster_drug_discovery Drug Discovery & Development Cascade synthesis Synthesis of 1,2,4-Triazole-3-thiol Derivatives in_silico In Silico Screening (Molecular Docking, ADME) synthesis->in_silico Virtual Screening in_vitro In Vitro Biological Assays in_silico->in_vitro Prioritization of Promising Compounds in_vivo In Vivo Animal Studies in_vitro->in_vivo Confirmation of Activity & Safety lead_optimization Lead Optimization in_vivo->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

References

A Comprehensive Review on the Synthesis of 1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a vital scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The incorporation of a thiol group at the 3-position of the 1,2,4-triazole ring often enhances these biological activities, making 1,2,4-triazole-3-thiols and their derivatives a subject of intense research in the quest for novel therapeutic agents. This technical guide provides an in-depth review of the primary synthetic routes to 1,2,4-triazole-3-thiols, complete with detailed experimental protocols, comparative data, and visual representations of the core synthetic pathways.

Core Synthetic Strategies

The synthesis of 1,2,4-triazole-3-thiols predominantly relies on the cyclization of thiosemicarbazide derivatives. Other notable methods include the use of thiocarbohydrazides. These approaches offer versatility in accessing a wide range of substituted 1,2,4-triazole-3-thiols.

From Thiosemicarbazides and Carboxylic Acids/Derivatives

This is one of the most common and versatile methods for the synthesis of 1,2,4-triazole-3-thiols. The general approach involves the acylation of a thiosemicarbazide followed by cyclodehydration of the resulting acylthiosemicarbazide intermediate.

Direct condensation of thiosemicarbazides with carboxylic acids, often facilitated by a condensing agent, provides a straightforward route to the acylthiosemicarbazide intermediate, which is then cyclized in the presence of a base.

Experimental Protocol: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol from Benzoic Acid and Thiosemicarbazide using Polyphosphate Ester (PPE)

Step 1: Acylation of Thiosemicarbazide

  • In a 10 mL vial, thoroughly mix benzoic acid (1.0 g, 8.2 mmol) and thiosemicarbazide (0.75 g, 8.2 mmol) with a spatula.[2]

  • Add chloroform (6 mL) to the mixture and stir the resulting suspension at room temperature for 5 minutes.[2]

  • Add polyphosphate ester (PPE) (1.5 g) to the reaction mixture.[2]

  • Stir the mixture at 64 °C for 3 hours.[2]

  • Cool the reaction mixture to room temperature and allow it to stand for 24 hours to facilitate precipitation.[2]

  • Filter the resulting precipitate, wash it with chloroform, followed by a mixture of water and methanol (90:10 v/v) to obtain the intermediate, 2-benzoylhydrazine-1-carbothioamide.[2]

Step 2: Cyclodehydration

  • Suspend the obtained 2-benzoylhydrazine-1-carbothioamide in a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture with stirring until a clear solution is formed.

  • Cool the solution and acidify with dilute hydrochloric acid to precipitate the 1,2,4-triazole-3-thiol.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.

Visualization of the Synthetic Pathway

G cluster_0 Synthesis from Carboxylic Acid and Thiosemicarbazide Carboxylic Acid Carboxylic Acid Acylthiosemicarbazide Acylthiosemicarbazide Carboxylic Acid->Acylthiosemicarbazide + Thiosemicarbazide PPE, Chloroform, 64°C Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Acylthiosemicarbazide->1,2,4-Triazole-3-thiol Base (e.g., NaOH) Heat

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiols from carboxylic acids.

This two-step, one-pot reaction is a widely employed method. An acid hydrazide is first reacted with an isothiocyanate to form a thiosemicarbazide intermediate, which then undergoes cyclization in the presence of a base.

Experimental Protocol: Synthesis of 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Step 1: Formation of Thiosemicarbazide

  • Dissolve furan-2-carbohydrazide (1.26 g, 0.01 mol) in ethanol.

  • Add phenyl isothiocyanate (1.35 g, 0.01 mol) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide by filtration.

Step 2: Cyclization

  • Suspend the obtained thiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (8%, 20 mL).

  • Reflux the mixture for 4-5 hours.[3]

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield the final product.[3]

Visualization of the Synthetic Pathway

G cluster_1 Synthesis from Acid Hydrazide and Isothiocyanate Acid Hydrazide Acid Hydrazide Thiosemicarbazide Intermediate Thiosemicarbazide Intermediate Acid Hydrazide->Thiosemicarbazide Intermediate + Isothiocyanate Ethanol, Reflux Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide Intermediate 1,2,4-Triazole-3-thiol 1,2,4-Triazole-3-thiol Thiosemicarbazide Intermediate->1,2,4-Triazole-3-thiol Base (e.g., NaOH) Reflux

Caption: General workflow for the synthesis from acid hydrazides and isothiocyanates.

From Thiocarbohydrazide and Carboxylic Acids

This method provides a direct route to 4-amino-1,2,4-triazole-3-thiols. The reaction involves the fusion of a carboxylic acid with thiocarbohydrazide at high temperatures.

Experimental Protocol: Synthesis of 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

  • Take an equimolar mixture of thiophene-2-acetic acid (0.1 mol) and thiocarbohydrazide (0.1 mol).

  • Heat the mixture in an oil bath at 160-170 °C for 2 hours.[4]

  • The fused mass obtained is then dispersed in hot water to precipitate the triazole.[4]

  • The product is collected by filtration and recrystallized from methanol.[4]

Visualization of the Synthetic Pathway

G cluster_2 Synthesis from Carboxylic Acid and Thiocarbohydrazide Carboxylic Acid Carboxylic Acid 4-Amino-1,2,4-triazole-3-thiol 4-Amino-1,2,4-triazole-3-thiol Carboxylic Acid->4-Amino-1,2,4-triazole-3-thiol + Thiocarbohydrazide Fusion (160-170°C) Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->4-Amino-1,2,4-triazole-3-thiol

Caption: Synthesis of 4-amino-1,2,4-triazole-3-thiols via fusion method.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1,2,4-triazole-3-thiol derivatives based on the methods described.

Table 1: Synthesis from Thiosemicarbazides and Carboxylic Acid Derivatives

Starting Material 1Starting Material 2Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Benzoic AcidThiosemicarbazidePPEChloroform643-[2]
Furan-2-carbohydrazidePhenyl isothiocyanateNaOHEthanol/WaterReflux4-568[5]
Phenylacetic acid hydrazidePhenyl isothiocyanateNaOHEthanol/WaterReflux4-575[5]
2-Picolinic acid hydrazideAllyl isothiocyanateNaOHWaterReflux2-385[6]
3-Picolinic acid hydrazideAllyl isothiocyanateNaOHWaterReflux2-389[6]
4-Picolinic acid hydrazideAllyl isothiocyanateNaOHWaterReflux2-394[6]

Table 2: Synthesis from Thiocarbohydrazide and Carboxylic Acids

Starting Material 1Starting Material 2Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Thiophene-2-acetic acidThiocarbohydrazideNone (Fusion)None160-1702-[4]
(4-methylthiophenyl) acetic acidThiocarbohydrazideNone (Fusion)NoneOil bath melt--[7]

Conclusion

The synthesis of 1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry with several reliable and high-yielding methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the triazole ring. The cyclization of thiosemicarbazide derivatives remains the most versatile and widely used approach. As the demand for novel bioactive molecules continues to grow, the development of more efficient, greener, and one-pot synthetic strategies for this important class of compounds will undoubtedly remain an active area of research. This guide provides a solid foundation for researchers to understand and apply the key synthetic transformations for obtaining 1,2,4-triazole-3-thiols for further investigation in drug discovery and development.

References

The Pharmacological Landscape of 1,2,4-Triazole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including the ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the diverse pharmacological activities of 1,2,4-triazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.

Core Pharmacological Activities of 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole scaffold has led to the discovery of compounds with a broad spectrum of biological activities. These include, but are not limited to, anticancer, antifungal, antiviral, antibacterial, antitubercular, anticonvulsant, anti-inflammatory, analgesic, and antidepressant properties.[1][4][5]

Anticancer Activity

1,2,4-triazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action often involve the inhibition of crucial enzymes and proteins involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR), tubulin, and aromatase.[6][7][8]

Quantitative Anticancer Activity Data:

Compound/Derivative ClassCancer Cell LineBiological TargetIC50/ED50 (µM)Reference
Diarylurea derivative (62i)HT-29 (Colon)c-Kit, RET, FLT30.90[9]
Diarylurea derivative (62i)H460 (Lung)c-Kit, RET, FLT30.85[9]
Diarylurea derivative (62i)MDA-MB-231 (Breast)c-Kit, RET, FLT31.54[9]
Pyridine derivative (TP6)B16F10 (Melanoma)Not Specified41.12 - 61.11 (range)[10]
Butane-1,4-dione derivative (10a)MCF-7 (Breast)Not Specified6.43[11]
Butane-1,4-dione derivative (10a)Hela (Cervical)Not Specified5.6[11]
Butane-1,4-dione derivative (10a)A549 (Lung)Not Specified21.1[11]
Thiazolepyridine derivative (4g)HT-29 (Colon)Not Specified12.69[12]
1,2,4-triazole derivative (8c)Not SpecifiedEGFR3.6[8]

Signaling Pathway: EGFR Inhibition by 1,2,4-Triazole Derivatives

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Triazole 1,2,4-Triazole Inhibitor Triazole->EGFR Inhibits RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 1,2,4-triazole compounds.

Antifungal Activity

The development of antifungal agents has been significantly impacted by 1,2,4-triazole-based drugs like fluconazole and itraconazole. These compounds primarily exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

Quantitative Antifungal Activity Data:

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference
Thiazolo[4,5-d]pyrimidine hybridsCandida albicans, Cryptococcus neoformans0.0156 - 2.0[13]
Alkyne-linked derivativesCryptococcus species, Candida speciesGood activity[13]
Schiff base derivativesMicrosporum gypseumSuperior to Ketoconazole[9]

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibits Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.

Antibacterial and Antitubercular Activities

The rise of antibiotic resistance necessitates the development of new antibacterial agents. 1,2,4-triazole derivatives have demonstrated significant activity against a range of bacteria, including drug-resistant strains.[14][15][16] Furthermore, they have shown promise as antitubercular agents, targeting various enzymes and pathways essential for the survival of Mycobacterium tuberculosis.[1][17][18][19]

Quantitative Antibacterial and Antitubercular Activity Data:

Compound/Derivative ClassBacterial/Mycobacterial StrainMIC (µg/mL)Reference
Ofloxacin analoguesS. aureus, E. coli0.25 - 1[15]
Clinafloxacin hybridsGram-positive and Gram-negative bacteria0.25 - 32[15]
Tricyclic fluoroquinolonesMDR E. coli0.25[15]
Various derivativesM. tuberculosis H37Ra2 - 32[1][17][18]
Compound C4M. tuberculosis H37Ra0.976[19]
Antiviral Activity

Certain 1,2,4-triazole derivatives, most notably Ribavirin, are established antiviral drugs effective against a broad spectrum of RNA and DNA viruses.[20][21] Research continues to explore novel triazole compounds with activity against viruses such as HIV, influenza, and hepatitis.[22][23]

Quantitative Antiviral Activity Data:

Compound/Derivative ClassVirusActivity MetricValueReference
Trifuzol & AvistimChicken Infectious Bronchitis VirusReduction in mortality14.3% & 28.6%[24]
CNS Activities: Anticonvulsant and Antidepressant

The 1,2,4-triazole scaffold is also prevalent in compounds targeting the central nervous system. Derivatives have been developed that exhibit significant anticonvulsant activity in various seizure models.[13][25][26][27][28] Additionally, some triazole-containing compounds have shown promising antidepressant effects.[25][29]

Quantitative CNS Activity Data:

ActivityCompound/Derivative ClassTest ModelED50 (mg/kg) / OutcomeReference
Anticonvulsant4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMES test38.5[13]
Anticonvulsant3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazolesMES test5.7[13]
Anticonvulsant1,2,4-triazole-3-thione derivatives (TP-10, TP-315, TP-427)6 Hz seizure model40.9 - 169.7 (range)[25]
AntidepressantQuinazoline derivatives (Qazo7, Qazo9, Qazo11)Forced Swim TestImmobility time: ~29.5s[29]
Anti-inflammatory and Analgesic Activities

1,2,4-triazole derivatives have been investigated for their potential to alleviate inflammation and pain. Many compounds have demonstrated significant anti-inflammatory effects in models such as carrageenan-induced paw edema, and analgesic properties in tests like the hot plate method.[5][16][21][30][31][32][33]

Quantitative Anti-inflammatory and Analgesic Activity Data:

ActivityCompound/Derivative ClassTest Model% Inhibition / LatencyReference
Anti-inflammatoryCompound 42Carrageenan-induced paw edema91%[21][31]
Anti-inflammatoryCompound 46Carrageenan-induced paw edemaSimilar to indomethacin[21]
Analgesic5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–oneHot plate testIncreased response time[16][30]
AnalgesicTPB-2 derivativeHot plate testMPAE: 18.54 – 35.43%[12][32]

Experimental Protocols

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes a common method for synthesizing a key 1,2,4-triazole intermediate.[29][34][35][36]

  • Preparation of Potassium Dithiocarbazinate: Benzoic acid hydrazide is reacted with carbon disulfide in an alkaline solution of ethanol to yield the potassium dithiocarbazinate salt.

  • Cyclization: The potassium salt is then refluxed with hydrazine hydrate. The reaction progress is monitored for the evolution of hydrogen sulfide.

  • Isolation: After cooling, the reaction mixture is diluted with cold water and acidified with HCl to precipitate the crude product.

  • Purification: The resulting white precipitate of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is purified by recrystallization from ethanol.

Workflow for Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Synthesis_Workflow Start Start: Benzoic Acid Hydrazide, CS2, KOH, Ethanol Step1 Step 1: Reflux Formation of Potassium Dithiocarbazinate Salt Start->Step1 Step2 Step 2: Add Hydrazine Hydrate Reflux until H2S evolution ceases Step1->Step2 Step3 Step 3: Cool & Acidify with HCl Precipitation of crude product Step2->Step3 Step4 Step 4: Filter & Recrystallize from Ethanol Step3->Step4 End End Product: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Step4->End

Caption: General workflow for the synthesis of a 1,2,4-triazole-3-thiol derivative.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

In Vitro Antibacterial Screening: Agar Well Diffusion Method

This method is used to determine the susceptibility of bacteria to the synthesized compounds.

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

  • Compound Administration: The test animals are treated with the 1,2,4-triazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) via a suitable route (e.g., oral or intraperitoneal). A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, consistently yielding compounds with potent and diverse pharmacological activities. The information and protocols provided in this guide aim to facilitate the ongoing efforts in the design, synthesis, and evaluation of novel 1,2,4-triazole derivatives as potential therapeutic agents for a wide range of diseases. The structured presentation of quantitative data and detailed methodologies serves as a valuable resource for the rational design and development of the next generation of 1,2,4-triazole-based drugs.

References

Initial Screening of 4-Cyclohexyl-5-Phenyl-4H-1,2,4-Triazole-3-Thiol for Antimicrobial Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,2,4-triazole nucleus is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. This technical guide focuses on the initial antimicrobial screening of a specific derivative, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. While comprehensive data on this exact compound remains to be fully elucidated in publicly accessible literature, this document provides a detailed framework for its evaluation based on established methodologies for analogous 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives. The guide outlines experimental protocols for antimicrobial susceptibility testing, presents illustrative quantitative data from closely related compounds, and visualizes the generalized workflow and potential mechanisms of action. This document is intended to serve as a foundational resource for researchers initiating antimicrobial screening of this and related triazole compounds.

Introduction

The 1,2,4-triazole ring is a versatile pharmacophore present in numerous clinically approved drugs. The thiol-substituted triazoles, in particular, have demonstrated a broad spectrum of antimicrobial activities. The lipophilic nature of the cyclohexyl group at the N4 position and the aromatic phenyl ring at the C5 position of the target molecule, this compound, suggests the potential for enhanced membrane permeability and interaction with microbial targets. Preliminary screening of this compound is a critical first step in assessing its potential as a lead for further drug development.

Experimental Protocols

The following protocols are standard methods for the initial in vitro screening of novel compounds for antimicrobial activity and are based on methodologies reported for similar 1,2,4-triazole derivatives.

Microbial Strains

A panel of clinically relevant and standard reference strains of bacteria and fungi should be used for the initial screening. This typically includes:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi:

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus niger (e.g., ATCC 16404)

Preparation of Test Compound

The test compound, this compound, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of known concentration (e.g., 1 mg/mL). Serial dilutions are then made to achieve the desired final concentrations for testing. A solvent control (DMSO) must be included in all assays to ensure it does not inhibit microbial growth.

Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity.

  • Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

  • Include a positive control (a standard antibiotic or antifungal agent) and a negative control (solvent).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measure the diameter of the zone of growth inhibition around each well in millimeters.

This method provides quantitative data on the potency of the compound.

  • Dispense a standardized inoculum of the test microorganism into the wells of a 96-well microtiter plate.

  • Add serial dilutions of the test compound to the wells.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Illustrative Antimicrobial Activity of Related 1,2,4-Triazole Derivatives

Table 1: Illustrative Zone of Inhibition Data for Related Triazole Derivatives

Compound (Analogue)Concentration (µg/mL)S. aureus (mm)E. coli (mm)C. albicans (mm)
Analogue A (4-phenyl derivative)100141216
Analogue B (4-cyclohexyl derivative)100121014
Positive Control (Ciprofloxacin)102528-
Positive Control (Fluconazole)25--22
Negative Control (DMSO)-000

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data for Related Triazole Derivatives

Compound (Analogue)S. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Analogue A (4-phenyl derivative)62.512531.25
Analogue B (4-cyclohexyl derivative)12525062.5
Positive Control (Ciprofloxacin)1.560.78-
Positive Control (Fluconazole)--8

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial antimicrobial screening of a novel compound.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_data Data Analysis compound Test Compound (4-cyclohexyl-5-phenyl-4H- 1,2,4-triazole-3-thiol) stock Stock Solution (in DMSO) compound->stock serial_dilutions Serial Dilutions stock->serial_dilutions agar_well Agar Well Diffusion serial_dilutions->agar_well broth_micro Broth Microdilution serial_dilutions->broth_micro zone_inhibition Zone of Inhibition (mm) agar_well->zone_inhibition mic MIC (µg/mL) broth_micro->mic

Caption: General workflow for antimicrobial screening.

Generalized Putative Mechanism of Action

While the precise mechanism for this compound is unconfirmed, 1,2,4-triazole derivatives are known to interfere with various essential microbial processes. The diagram below illustrates a generalized potential mechanism.

mechanism_of_action compound 4-Cyclohexyl-5-phenyl-4H- 1,2,4-triazole-3-thiol membrane Microbial Cell Membrane compound->membrane Penetration membrane->inhibition dna_synthesis DNA Synthesis/ Replication protein_synthesis Protein Synthesis (Ribosomes) enzyme_activity Essential Enzyme Activity inhibition->dna_synthesis Inhibition inhibition->protein_synthesis Inhibition inhibition->enzyme_activity Inhibition

Caption: Generalized putative antimicrobial mechanism.

Conclusion and Future Directions

The initial screening of this compound for antimicrobial effects is a crucial step in evaluating its therapeutic potential. This guide provides a comprehensive framework for conducting such an investigation, drawing upon established protocols for related compounds. Should the initial screening reveal promising activity, further studies would be warranted, including:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand the influence of different substituents on antimicrobial potency.

  • Mechanism of action studies: To elucidate the specific molecular targets within the microbial cell.

  • Toxicity studies: To assess the compound's safety profile in vitro and in vivo.

  • In vivo efficacy studies: To evaluate the compound's effectiveness in animal models of infection.

The systematic application of these methodologies will be instrumental in determining the potential of this compound as a lead compound in the development of novel antimicrobial agents.

Methodological & Application

Applications of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The escalating threat of drug-resistant pathogens and the persistent challenge of cancer necessitate the continuous exploration of novel therapeutic agents. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities. Among these, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its analogues have garnered significant attention due to their promising antimicrobial and anticancer properties. This document provides a comprehensive overview of the applications of this chemical entity in medicinal chemistry, detailing its synthesis, biological activities, and underlying mechanisms of action.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal strains. The antimicrobial efficacy is often attributed to the unique structural features of the triazole ring combined with the lipophilic cyclohexyl and phenyl groups, which facilitate cell membrane penetration.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various derivatives against selected microbial strains.

Compound IDR GroupTest OrganismMIC (µg/mL)Reference
1a -HStaphylococcus aureus15.63-125[1]
1b -HBacillus subtilis15.63-62.5[1]
1c -HMicrococcus luteus3.91-31.25[1]
2a -5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thioCandida albicansStrong Antifungal Activity[2][3]
2b -5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thioCandida glabrataStrong Antifungal Activity[2][3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a common method for evaluating the antimicrobial activity of the synthesized compounds.[4]

1. Preparation of Microbial Cultures:

  • Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) at 37°C for 24-48 hours.

2. Preparation of Agar Plates:

  • Molten Mueller-Hinton agar or Sabouraud Dextrose agar is poured into sterile Petri dishes and allowed to solidify.

  • The microbial culture is uniformly swabbed onto the surface of the agar plates.

3. Application of Compounds:

  • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • A defined concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.

  • A control well containing only the solvent is also prepared.

4. Incubation:

  • The plates are incubated at 37°C for 24 hours for bacteria and 25-27°C for 48-72 hours for fungi.

5. Data Analysis:

  • The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Applications

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][6]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative compounds against various cancer cell lines.

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
3a -5-(pyridin-4-yl)BEL-7402 (Hepatoma)Potent Cytotoxic Effect[5]
3b -5-(pyridin-4-yl)HUH-7 (Hepatoma)Potent Cytotoxic Effect[5]
3c -5-(pyridin-4-yl)HepG2 (Hepatoma)Potent Cytotoxic Effect[5]
4a -thioacetohydrazide derivativeIGR39 (Melanoma)2-17[6]
4b -thioacetohydrazide derivativeMDA-MB-231 (Breast Cancer)2-17[6]
4c -thioacetohydrazide derivativePanc-1 (Pancreatic Carcinoma)2-17[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][7]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

  • The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Synthesis Protocol

The synthesis of the core structure, this compound, typically involves a multi-step process. A general synthetic scheme is outlined below.[4][8][9]

General Synthesis of this compound

G cluster_0 Step 1: Formation of Acid Hydrazide cluster_1 Step 2: Formation of Thiosemicarbazide cluster_2 Step 3: Cyclization to Triazole BenzoylChloride Benzoyl Chloride BenzoicHydrazide Benzoic Hydrazide BenzoylChloride->BenzoicHydrazide Reaction HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->BenzoicHydrazide Reaction BenzoicHydrazide_ref Benzoic Hydrazide Thiosemicarbazide 1-Benzoyl-4-cyclohexylthiosemicarbazide BenzoicHydrazide_ref->Thiosemicarbazide Reaction CyclohexylIsothiocyanate Cyclohexyl Isothiocyanate CyclohexylIsothiocyanate->Thiosemicarbazide Reaction Thiosemicarbazide_ref 1-Benzoyl-4-cyclohexylthiosemicarbazide Triazole This compound Thiosemicarbazide_ref->Triazole Cyclization NaOH Alkaline Medium (e.g., NaOH) NaOH->Triazole Catalyst

Synthetic pathway for the target compound.

Visualizing the Mechanism of Action

While the precise molecular targets are still under investigation, a plausible mechanism for the anticancer activity of these compounds involves the induction of apoptosis, potentially through the inhibition of critical protein kinases involved in cell survival pathways.

Proposed Anticancer Signaling Pathway

G Triazole 4-Cyclohexyl-5-phenyl- 4H-1,2,4-triazole-3-thiol Derivative Kinase Protein Kinase (e.g., Akt, MAPK) Triazole->Kinase Inhibition AntiApoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Kinase->AntiApoptotic Activation ProApoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Kinase->ProApoptotic Inhibition Mitochondria Mitochondria AntiApoptotic->Mitochondria Inhibition ProApoptotic->Mitochondria Activation Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Execution

Proposed apoptotic pathway induction.
Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G Start Synthesis of Triazole Derivatives Purification Purification and Characterization (NMR, MS, etc.) Start->Purification Screening Biological Screening Purification->Screening Antimicrobial Antimicrobial Assays (MIC determination) Screening->Antimicrobial Anticancer Anticancer Assays (IC50 determination) Screening->Anticancer Lead Lead Compound Identification Antimicrobial->Lead Mechanism Mechanism of Action Studies Anticancer->Mechanism Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Mechanism->Apoptosis Kinase Kinase Inhibition Assays Mechanism->Kinase Apoptosis->Lead Kinase->Lead

Workflow for drug discovery process.

This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry. Their demonstrated antimicrobial and anticancer activities, coupled with established synthetic routes, make them attractive candidates for further development. Future research should focus on elucidating the precise molecular targets and mechanisms of action to enable the rational design of more potent and selective therapeutic agents. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development.

References

Application Note and Protocol for In Vitro Antimicrobial Activity Testing of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] Derivatives of 1,2,4-triazole have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antifungal, antibacterial, and antiviral properties.[3][4][5] The compound 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol belongs to this promising class of heterocyclic compounds. This document provides detailed protocols for the in vitro evaluation of its antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The methodologies described include the determination of the Minimum Inhibitory Concentration (MIC), susceptibility testing via the agar disk diffusion method, and the determination of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Putative Mechanism of Action of Triazole Antimicrobial Agents

Triazole-based antifungal agents primarily exert their effect by disrupting the integrity of the fungal cell membrane.[6] Their main target is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[9] This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth and cell death.[7] While this is the most widely accepted mechanism for antifungal triazoles, some studies suggest that they may also cause direct membrane damage or induce oxidative stress.[6][10]

Triazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Cell Membrane Integrity Ergosterol->Membrane Essential Component Disruption Disruption & Cell Death Membrane->Disruption Triazole 4-Cyclohexyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Inhibition Triazole->Inhibition Inhibition->Lanosterol Blocks conversion

Caption: Putative mechanism of action for triazole antifungal agents.

Experimental Protocols

Preparation of Test Compound and Microbial Strains

1.1. Test Compound Preparation

  • Prepare a stock solution of this compound by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mg/mL.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Prepare fresh serial dilutions of the test compound in the appropriate sterile broth medium just before use.

1.2. Microbial Strains and Inoculum Preparation

  • Use a panel of standard reference microbial strains obtained from a recognized culture collection (e.g., ATCC).

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).[11]

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[4]

    • Fungi (Yeast): Candida albicans (e.g., ATCC 10231).[12]

  • For bacteria, select 3-5 isolated colonies from an 18-24 hour culture on a non-selective agar plate (e.g., Mueller-Hinton Agar).[13]

  • For yeast, use colonies from a 24-hour culture on Sabouraud Dextrose Agar.

  • Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.[14]

  • For broth microdilution, further dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).[14]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]

Protocol:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into all wells of a 96-well microtiter plate.[17]

  • Add 100 µL of the test compound stock solution (at 2x the highest desired test concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[17]

  • The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no inoculum).[14]

  • Inoculate all wells, except for the sterility control, with 5 µL of the standardized microbial inoculum (prepared in step 1.2.6) to reach a final volume of approximately 105 µL per well.

  • Seal the plates and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[15][16]

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity or growth is observed.[14]

Broth_Microdilution_Workflow start Start prep_plate Prepare 96-well plate with 100µL broth per well start->prep_plate add_compound Add 100µL of 2x compound stock to first column prep_plate->add_compound serial_dilute Perform two-fold serial dilutions (Col 1-10) add_compound->serial_dilute controls Setup Controls: Col 11: Growth Control Col 12: Sterility Control serial_dilute->controls inoculate Inoculate wells (Col 1-11) with 5µL of microbial suspension controls->inoculate incubate Incubate plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Agar Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[18][19]

Protocol:

  • Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[20]

  • Using a sterile cotton swab, uniformly inoculate the entire surface of the MHA plate with the standardized microbial suspension (0.5 McFarland).[21] To ensure a uniform lawn of growth, streak the plate in three different directions, rotating the plate approximately 60 degrees each time.[19]

  • Allow the plate surface to dry for 3-5 minutes, but no more than 15 minutes.[18]

  • Prepare sterile blank paper disks (6 mm in diameter) by impregnating them with a known concentration of the test compound solution. A common starting point is 20-30 µg per disk.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.[20] Ensure disks are placed at least 24 mm apart from each other and 15 mm from the edge of the plate.[20]

  • Gently press each disk to ensure complete contact with the agar surface.[18]

  • Include a positive control disk (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control disk (impregnated with the solvent, e.g., DMSO).

  • Invert the plates and incubate at 37°C for 16-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters (mm).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[22][23] This test is performed after the MIC has been determined.[24]

Protocol:

  • Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Using a sterile pipette or loop, withdraw a 10 µL aliquot from each of these clear wells.

  • Spot-inoculate the aliquots onto separate, labeled sections of a fresh, antibiotic-free agar plate (e.g., MHA or Sabouraud Dextrose Agar).

  • Also, subculture an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubate the agar plates at 37°C for 24-48 hours.

  • Observe the plates for colony growth. The MBC/MFC is the lowest concentration of the test compound from the MIC plate that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22]

MBC_MFC_Workflow start Start (Post-MIC Reading) select_wells Select clear wells from MIC plate (MIC and above) start->select_wells subculture Subculture 10µL from each clear well onto fresh agar plate select_wells->subculture incubate Incubate agar plate (37°C, 24-48h) subculture->incubate read_mbc Read MBC/MFC: Lowest concentration with no colony growth (≥99.9% kill) incubate->read_mbc end End read_mbc->end

Caption: Workflow for MBC/MFC determination.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain (e.g., ATCC)MIC (µg/mL)Positive ControlMIC of Control (µg/mL)
Staphylococcus aureusATCC 25923Ciprofloxacin
Bacillus subtilisATCC 6633Ciprofloxacin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 10231Fluconazole

Table 2: Agar Disk Diffusion Assay Results

Test MicroorganismStrain (e.g., ATCC)Zone of Inhibition (mm)Positive ControlZone of Inhibition (mm)
Staphylococcus aureusATCC 25923Ciprofloxacin (5 µg)
Bacillus subtilisATCC 6633Ciprofloxacin (5 µg)
Escherichia coliATCC 25922Ciprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Ciprofloxacin (5 µg)
Candida albicansATCC 10231Fluconazole (25 µg)

Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Results

Test MicroorganismStrain (e.g., ATCC)MIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 25923
Bacillus subtilisATCC 6633
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 10231

Note: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. A ratio > 4 suggests the agent is bacteriostatic.[23]

References

Application Notes and Protocols for Evaluating the Antifungal Properties of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the development of novel antifungal agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in many antifungal drugs.[1][2] This document provides a detailed experimental design for evaluating the antifungal properties of a novel triazole derivative, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The protocols outlined herein are based on established methodologies to ensure data accuracy and reproducibility.

The primary mechanism of action for triazole antifungals involves the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][3][4][5][6][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.[6][8]

1. Experimental Objectives:

  • To determine the in vitro antifungal activity of this compound against a panel of clinically relevant fungal strains.

  • To quantify the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compound.

  • To assess the cytotoxicity of the compound against a mammalian cell line to determine its selectivity index.

2. Proposed Antifungal Screening Panel:

A representative panel of fungal strains should be selected to evaluate the spectrum of activity. This panel should include:

  • Yeasts:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida krusei (e.g., ATCC 6258)

    • Cryptococcus neoformans (e.g., ATCC 208821)

  • Molds:

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Aspergillus niger (e.g., ATCC 16404)

3. Experimental Protocols:

A systematic workflow should be followed to evaluate the antifungal properties of the test compound.

G cluster_0 Phase 1: In Vitro Antifungal Susceptibility Testing cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis and Interpretation Stock_Solution Prepare Stock Solution of This compound MIC_Assay Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) Stock_Solution->MIC_Assay MFC_Assay Determine Minimum Fungicidal Concentration (MFC) MIC_Assay->MFC_Assay Cytotoxicity_Assay Evaluate Cytotoxicity against Mammalian Cells (e.g., MTT Assay on HepG2 cells) MFC_Assay->Cytotoxicity_Assay Data_Analysis Summarize MIC, MFC, and CC50 Values Cytotoxicity_Assay->Data_Analysis Selectivity_Index Calculate Selectivity Index (SI) Data_Analysis->Selectivity_Index

Caption: Experimental workflow for evaluating the antifungal properties of the test compound.

3.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC):

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[9][10] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation:

    • Culture the fungal strains on SDA plates.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (e.g., Fluconazole), a growth control (no drug), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[9]

3.2. Protocol for Determination of Minimum Fungicidal Concentration (MFC):

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[11]

Materials:

  • MIC plates from the previous experiment

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth and subculture it onto an SDA plate.[12]

  • Incubation: Incubate the SDA plates at 35°C for 24-48 hours.

  • Reading the MFC: The MFC is the lowest concentration of the compound that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[13][14]

3.3. Protocol for Cytotoxicity Assay (MTT Assay):

It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic potential.[15]

Materials:

  • Human cell line (e.g., HepG2 - liver cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • DMSO

Procedure:

  • Cell Seeding: Seed the HepG2 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the 50% cytotoxic concentration (CC50).

4. Data Presentation:

The quantitative data should be summarized in the following tables for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal StrainMIC (µg/mL)
Candida albicans
Candida glabrata
Candida krusei
Cryptococcus neoformans
Aspergillus fumigatus
Aspergillus niger
Positive Control (Fluconazole)

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal StrainMFC (µg/mL)MFC/MIC Ratio
Candida albicans
Candida glabrata
Candida krusei
Cryptococcus neoformans
Aspergillus fumigatus
Aspergillus niger

Table 3: Cytotoxicity and Selectivity Index

ParameterValue (µg/mL)
CC50 (HepG2 cells)
Selectivity Index (SI = CC50 / MIC) Calculated for each fungal strain

5. Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals act by inhibiting lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway.[1][16] This enzyme is a member of the cytochrome P450 family.[1] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane.[4]

G Mevalonate_Pathway Mevalonate Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol_Intermediates Ergosterol Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Lanosterol_Demethylase->Ergosterol_Intermediates

Caption: The proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential anticancer applications of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry due to its diverse biological activities. The following sections detail the synthetic methodology, protocols for in vitro anticancer evaluation, and potential mechanisms of action.

Data Presentation

The evaluation of novel anticancer compounds relies on robust quantitative data to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxicity of a compound against various cancer cell lines.

Table 1: In Vitro Cytotoxicity Data for this compound (Hypothetical Data)

Compound IDCancer Cell LineIC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
CPT-1MCF-7 (Breast)8.5 ± 0.71.2 ± 0.1
CPT-1HepG2 (Liver)12.3 ± 1.10.9 ± 0.08
CPT-1A549 (Lung)15.8 ± 1.51.5 ± 0.2

Note: The data presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Experimental Protocols

Detailed methodologies for the synthesis and anticancer evaluation of this compound (CPT-1) are provided below. These protocols are based on established synthetic routes for similar 1,2,4-triazole derivatives and standard in vitro assays.[1][2][3]

Protocol 1: Synthesis of this compound (CPT-1)

This protocol describes a two-step synthesis of the target compound, starting from benzoyl chloride and N-cyclohexylhydrazinecarbothioamide.

Step 1: Synthesis of N-Cyclohexyl-2-benzoylhydrazinecarbothioamide

  • Materials:

    • N-cyclohexylhydrazinecarbothioamide

    • Benzoyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • Magnetic stirrer and hotplate

    • Round bottom flask and reflux condenser

  • Procedure:

    • Dissolve N-cyclohexylhydrazinecarbothioamide (1 equivalent) in anhydrous DCM in a round bottom flask.

    • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure N-cyclohexyl-2-benzoylhydrazinecarbothioamide.

Step 2: Cyclization to this compound

  • Materials:

    • N-Cyclohexyl-2-benzoylhydrazinecarbothioamide

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve N-cyclohexyl-2-benzoylhydrazinecarbothioamide (1 equivalent) in ethanol in a round bottom flask.

    • Add an aqueous solution of 2M NaOH (2 equivalents) to the flask.

    • Reflux the reaction mixture for 6-8 hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the solution with dilute HCl to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure this compound (CPT-1).[3]

Protocol 2: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a series of dilutions of CPT-1 in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Protocol 3: Apoptosis Assay - Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with CPT-1 at its IC50 concentration for 24 hours.

  • Staining and Analysis:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Visualizations

Diagrams illustrating the synthetic workflow and a potential signaling pathway are provided below.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization start1 N-Cyclohexylhydrazine carbothioamide + Benzoyl Chloride reagents1 Pyridine, DCM start1->reagents1 product1 N-Cyclohexyl-2-benzoyl hydrazinecarbothioamide reagents1->product1 reagents2 NaOH, Ethanol, Reflux product1->reagents2 product2 4-Cyclohexyl-5-phenyl-4H- 1,2,4-triazole-3-thiol (CPT-1) reagents2->product2

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling CPT1 4-Cyclohexyl-5-phenyl-4H- 1,2,4-triazole-3-thiol EGFR EGFR CPT1->EGFR Inhibition VEGFR VEGFR CPT1->VEGFR Inhibition Apoptosis Apoptosis CPT1->Apoptosis Induction PI3K PI3K/Akt EGFR->PI3K RAS Ras/Raf/MEK/ERK EGFR->RAS VEGFR->PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Potential anticancer signaling pathway of CPT-1 derivatives.

Mechanism of Action

Derivatives of 1,2,4-triazole-3-thiol have been reported to exhibit anticancer activity through various mechanisms.[4] A prominent proposed mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer. Many triazole compounds have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] Inhibition of these receptors can block downstream signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.

Furthermore, these compounds have been observed to induce apoptosis (programmed cell death) in cancer cells.[7][8] This can be triggered through the intrinsic or extrinsic apoptotic pathways, often involving the activation of caspases and regulation of pro- and anti-apoptotic proteins. The dual action of inhibiting proliferation and inducing apoptosis makes these 1,2,4-triazole-3-thiol derivatives attractive candidates for further anticancer drug development.

References

Application Notes and Protocols for Assessing the Antioxidant Potential of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A significant area of investigation is their potential as antioxidants. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.[2] Synthetic antioxidants, such as 1,2,4-triazole derivatives, can play a vital role in mitigating oxidative damage by neutralizing free radicals.[1][3]

These application notes provide a comprehensive overview and detailed protocols for commonly employed in vitro and in vivo methods to evaluate the antioxidant potential of 1,2,4-triazole derivatives. This guide is intended to facilitate the screening and development of novel therapeutic agents by providing standardized methodologies and clear data presentation formats.

Part 1: In Vitro Antioxidant Capacity Assays

A variety of in vitro chemical assays are frequently used as an initial screening tool to ascertain the radical scavenging and reducing capabilities of 1,2,4-triazole derivatives. These assays are generally rapid, cost-effective, and suitable for high-throughput screening.[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay hinges on the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. The DPPH radical is characterized by a deep purple color in solution, with a distinct absorption maximum around 517 nm. Upon reduction by an antioxidant, the purple color diminishes to yellow or becomes colorless, and the corresponding decrease in absorbance is proportional to the radical scavenging activity of the compound.[3][4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and stored in the dark to prevent degradation.[4]

    • Prepare a stock solution of the 1,2,4-triazole derivative and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, ethanol, DMSO).[4]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the standard antioxidant in the chosen solvent.

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.[5]

    • For the control well, add 100 µL of the DPPH solution and 100 µL of the solvent used for the samples.

    • For the blank, add 200 µL of the solvent.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.[6]

Data Presentation:

Compound/StandardConcentration (µg/mL)% DPPH Scavenging ActivityIC50 (µg/mL)
1,2,4-Triazole Derivative A 1029.57.12 ± 2.32
5045.2
10068.7
1,2,4-Triazole Derivative B 1049.4
5072.1
10089.3
Ascorbic Acid (Standard) 595.84.5
Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific 1,2,4-triazole derivative.[7][8]

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) R1 Mix DPPH Solution with Sample/Standard in 96-well plate P1->R1 P2 Prepare Serial Dilutions of 1,2,4-Triazole Derivatives & Standard P2->R1 R2 Incubate in Dark (30 min at RT) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Scavenging and IC50 Value A1->A2

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution. The extent of decolorization, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and scavenging ability.[9]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.[10]

    • Prepare a 2.45 mM potassium persulfate solution in water.[10]

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Assay Procedure:

    • Prepare various concentrations of the 1,2,4-triazole derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent.[3]

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ working solution to 10 µL of each sample dilution.[3]

    • Mix thoroughly and incubate at room temperature for 6-10 minutes.[3]

    • Measure the absorbance at 734 nm.[3]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS•+ working solution without the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Data Presentation:

Compound/StandardConcentration (µg/mL)% ABTS Scavenging ActivityIC50 (µg/mL)
1,2,4-Triazole Derivative C 1035.24.59 ± 4.19
5058.9
10082.1
1,2,4-Triazole Derivative D 1028.7
5049.3
10075.4
Trolox (Standard) 598.22.8
Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific 1,2,4-triazole derivative.[12]

Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Generate ABTS Radical Cation (ABTS + Potassium Persulfate) P2 Dilute ABTS Radical Solution to Absorbance of 0.7 P1->P2 R1 Mix ABTS Radical Solution with Sample/Standard in 96-well plate P2->R1 P3 Prepare Serial Dilutions of 1,2,4-Triazole Derivatives & Standard P3->R1 R2 Incubate at RT (6-10 min) R1->R2 A1 Measure Absorbance at 734 nm R2->A1 A2 Calculate % Scavenging and TEAC A1->A2 Oxidative_Stress_Pathway cluster_stress Oxidative Stress cluster_defense Antioxidant Defense ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Damage Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ROS->Enzymes Induction Triazole 1,2,4-Triazole Derivatives Neutralization Neutralization of ROS Triazole->Neutralization Direct Scavenging Enzymes->Neutralization Enzymatic Detoxification Neutralization->Damage Inhibition

References

Application Note: In Silico Investigation of 1,2,4-Triazole Derivatives as Potential Antioxidant Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, a condition arising from an imbalance between the production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2][3]. Antioxidants can mitigate oxidative damage by neutralizing free radicals, chelating metal ions, or inhibiting enzymes responsible for generating ROS/RNS.[1][4]. Synthetic heterocyclic compounds are a significant source of novel antioxidant agents.[2]. Among these, 1,2,4-triazole derivatives have emerged as a promising class due to their diverse pharmacological activities, metabolic stability, and capacity to form hydrogen bonds and other interactions with biological targets.[1][3][5].

This application note outlines an in silico workflow for the identification and characterization of novel 1,2,4-triazole derivatives as potential antioxidant agents. Computational methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction offer a rapid, cost-effective approach to screen large virtual libraries of compounds, prioritize candidates for synthesis, and guide further experimental studies.[6][7][8].

Computational Workflow for Antioxidant Agent Discovery

The following diagram illustrates the sequential workflow for the in silico screening and evaluation of 1,2,4-triazole derivatives.

Caption: In Silico workflow for identifying potential 1,2,4-triazole-based antioxidant agents.

Experimental Protocols

The following protocols describe the key steps in the computational investigation of 1,2,4-triazole derivatives.

Protocol 1: Ligand Preparation

This protocol details the steps to prepare the 3D structures of the 1,2,4-triazole derivatives for docking.

  • 2D Structure Creation: Draw the two-dimensional structures of the 1,2,4-triazole derivatives using chemical drawing software such as ChemAxon Marvin Sketch.[1].

  • Protonation and Optimization: Adjust the structures to a physiological pH of 7.4.

  • Energy Minimization: Perform energy minimization on each structure using a suitable force field, such as the Merck Molecular Force Field (MMFF94).[1]. This step generates a stable, low-energy 3D conformation.

  • File Format Conversion: Convert the optimized structures into a suitable format for docking software (e.g., .pdbqt for AutoDock Vina) using a tool like OpenBabel.[1][6].

Protocol 2: Target Protein Preparation

This protocol prepares the target enzyme for the docking simulation. Enzymes involved in regulating oxidative stress, such as tyrosinase, peroxidase, or hemoxygenase-1, are common targets.[1][6].

  • Structure Retrieval: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any co-factors not essential for the binding interaction.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for calculating correct electrostatic interactions.

  • Define Binding Site: Identify the active site or binding pocket of the enzyme. This is typically defined by a grid box centered on the position of the co-crystallized native ligand or based on literature data.

Protocol 3: Molecular Docking

This protocol screens the prepared ligands against the target protein to predict their binding affinity and orientation.

  • Software Setup: Use molecular docking software such as AutoDock Vina.[9].

  • Configuration: Configure the docking parameters, including the coordinates of the defined binding site (grid box) and the exhaustiveness of the search (typically set to 8 or higher for more accurate results).[8].

  • Execution: Run the virtual screening, docking each prepared ligand into the active site of the target protein. The program will calculate the binding energy (in kcal/mol) and generate multiple binding poses for each compound.

  • Analysis: Analyze the results, focusing on the compounds with the lowest binding energies, which indicate a higher predicted affinity.[1]. Examine the predicted binding poses to identify key interactions (e.g., hydrogen bonds, π-stacking) between the ligand and the amino acid residues of the enzyme's active site.[1].

Protocol 4: ADMET Prediction

This protocol assesses the drug-likeness and pharmacokinetic properties of the top-ranked compounds from molecular docking.

  • Web Server Usage: Submit the 2D structures (e.g., in SMILES format) of the selected compounds to a free online ADMET prediction tool, such as SwissADME or admetSAR.[1][9].

  • Property Analysis: Analyze the computed physicochemical and pharmacokinetic properties.

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD), and acceptors (HBA).[10].

    • Lipinski's Rule of Five: Evaluate compliance with these rules to assess potential oral bioavailability. According to the rule, an orally active drug generally has: MW ≤ 500 Da, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10.[10].

    • Pharmacokinetics: Predict properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

    • Toxicity: Screen for potential toxicity, such as carcinogenicity or acute toxicity.[8][9].

  • Candidate Selection: Prioritize compounds that exhibit both strong binding affinity and a favorable ADMET profile for further, more computationally intensive studies or for experimental validation.

Data Presentation

The quantitative results from the in silico analysis should be summarized for clear comparison. The table below presents a hypothetical but representative dataset for a selection of 1,2,4-triazole derivatives screened against tyrosinase.

Compound IDBinding Energy (kcal/mol) vs. TyrosinaseMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsLipinski ViolationsPredicted GI Absorption
TZ-001 -8.5345.43.1250High
TZ-002 -9.2410.54.2160High
TZ-003 -7.8480.64.9370High
TZ-004 -9.5520.75.5482 (MW, LogP)Low
TZ-005 -8.9395.43.8240High
Reference -8.1289.32.5340High

References

Application Notes and Protocols for S-Alkylation of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the S-alkylation of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol, a key intermediate in the synthesis of various biologically active compounds. The protocols cover both conventional heating and modern microwave-assisted techniques, offering flexibility in experimental setup and optimization.

Introduction

The S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a fundamental transformation in medicinal chemistry, leading to the formation of diverse thioether derivatives. These products often exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The targeted molecule, this compound, possesses a versatile scaffold for the introduction of various alkyl groups at the sulfur atom, enabling the exploration of structure-activity relationships. This document outlines reliable methods for this synthetic conversion, accompanied by comparative data to aid in the selection of the most suitable technique.

Data Presentation: Comparison of S-Alkylation Techniques

The following table summarizes quantitative data for various S-alkylation methods applied to this compound and structurally related analogs. This data is compiled from literature sources to provide a comparative overview of reaction conditions and outcomes.

MethodAlkylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
Microwave-Assisted Benzyl bromideNaOHEthanol/Water1205 minHigh (not specified)[1]
Microwave-Assisted (3-Bromopropyl)benzeneNaOHIsopropanol16530-45 minHigh (not specified)[2]
Conventional Substituted benzyl chloridesAnhydrous K₂CO₃DMFRoom Temp.10-12 h75-88Similar triazoles
Conventional Alkyl halidesNaOHEthanolReflux4-6 h70-85Similar triazoles
Conventional Ethyl bromoacetateNaHDMFRoom Temp.3 h90Similar triazoles

Mandatory Visualization

Experimental Workflow for S-Alkylation

S_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Triazole 4-Cyclohexyl-5-phenyl- 4H-1,2,4-triazole-3-thiol ReactionVessel Reaction Setup (Conventional or Microwave) Triazole->ReactionVessel AlkylHalide Alkylating Agent (e.g., R-Br, R-Cl) AlkylHalide->ReactionVessel Base Base (e.g., NaOH, K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Ethanol, DMF) Solvent->ReactionVessel Quenching Quenching (e.g., with water) ReactionVessel->Quenching 1. Reaction 2. Cooling Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification FinalProduct S-alkylated Product Purification->FinalProduct

Caption: General workflow for the S-alkylation of this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted S-Alkylation

This protocol is adapted from a one-pot, three-step synthesis of 3-thio-1,2,4-triazoles and is optimized for the final S-alkylation step.[1]

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, 1.1 equivalents)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Microwave vial (2-5 mL) with a magnetic stirrer

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a 2-5 mL microwave vial, add this compound (0.25 mmol, 1 equivalent).

  • Add ethanol (1.5 mL) and 1 M NaOH solution (0.40 mL, 0.4 mmol).

  • Add the alkylating agent (e.g., benzyl bromide, 0.275 mmol, 1.1 equivalents) to the reaction mixture.

  • Cap the vial securely and place it in the microwave reactor.

  • Irradiate the mixture at 120-130°C for 5 minutes. The internal pressure will rise, so ensure the use of appropriate microwave process vials.

  • After the reaction is complete, cool the vial to room temperature (below 50°C) before opening.

  • Transfer the reaction mixture to a separatory funnel containing water (10 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Conventional S-Alkylation in a Basic Medium

This protocol is a generalized procedure based on standard methods for the S-alkylation of heterocyclic thiols.

Materials:

  • This compound

  • Alkylating agent (e.g., ethyl bromoacetate, 1.1 equivalents)

  • Sodium hydroxide (NaOH, 1.1 equivalents)

  • Absolute ethanol

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • Dissolve this compound (10 mmol, 1 equivalent) in absolute ethanol (50 mL) in a round-bottom flask.

  • To this solution, add a solution of NaOH (10 mmol, 1 equivalent) in a minimum amount of water, or an equivalent amount of sodium ethoxide.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate salt.

  • Add the alkylating agent (11 mmol, 1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (200 mL) with stirring.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure S-alkylated derivative.

Protocol 3: S-Alkylation using a Strong Base in an Aprotic Solvent

This method is suitable for less reactive alkylating agents and employs a strong base.

Materials:

  • This compound

  • Alkylating agent (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

Procedure:

  • To a solution of this compound (10 mmol, 1 equivalent) in anhydrous DMF (40 mL) under a nitrogen atmosphere, add NaH (12 mmol, 1.2 equivalents) portion-wise at 0°C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add the alkylating agent (11 mmol, 1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 3-5 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Concluding Remarks

The choice of S-alkylation technique for this compound depends on the available equipment, the reactivity of the alkylating agent, and the desired reaction time. Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and is amenable to high-throughput synthesis.[1][2][3] Conventional methods, while slower, are robust and do not require specialized equipment. The selection of the base and solvent system is crucial for achieving high yields and should be optimized for each specific substrate and alkylating agent. These protocols provide a solid foundation for the successful synthesis of a diverse library of S-alkylated 1,2,4-triazole derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Development of Novel Antifungal Agents Based on the 1,2,4-Triazole Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antifungal agents centered around the versatile 1,2,4-triazole scaffold. The increasing prevalence of invasive fungal infections and the rise of drug-resistant strains necessitate the exploration of new therapeutic agents.[1][2] The 1,2,4-triazole core is a well-established pharmacophore in antifungal drug design, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4][5]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for 1,2,4-triazole-based antifungal agents is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][4][5] This enzyme plays a critical role in the conversion of lanosterol to ergosterol. The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the natural substrate from binding and halting the ergosterol biosynthesis pathway.[1][4] The subsequent depletion of ergosterol and accumulation of toxic methylated sterols disrupt the integrity and fluidity of the fungal cell membrane, ultimately leading to fungal cell death.[1][4][6]

cluster_0 Fungal Cell cluster_1 Inhibition Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Blocked_CYP51 Inhibited CYP51 Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Agent Triazole->Blocked_CYP51 Inhibition Disrupted_Membrane Disrupted Cell Membrane (Cell Death) Blocked_CYP51->Disrupted_Membrane Ergosterol Depletion & Toxic Sterol Accumulation

Mechanism of action for 1,2,4-triazole antifungal agents.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the core structure. Key SAR findings from various studies indicate that:

  • Halogen Substitution: The presence of halogen atoms, particularly fluorine and chlorine, on the aromatic rings attached to the triazole core generally enhances antifungal activity.[1]

  • Electron-Withdrawing Groups: Groups like -NO2 and -CF3 at specific positions on appended ring systems can increase potency.[1]

  • Side Chain Modifications: The length and composition of side chains play a crucial role in the interaction with the active site of CYP51. For instance, the introduction of piperazine moieties has shown to be beneficial.[7][8]

  • Stereochemistry: The spatial orientation of substituents is critical for optimal binding to the target enzyme.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative novel 1,2,4-triazole derivatives against various fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Table 1: Antifungal Activity of Novel 1,2,4-Triazole Derivatives against Candida Species

Compound IDSubstituent RC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)Reference Drug (Fluconazole) MIC (µg/mL)
21a 3-chlorobenzyl0.125 - 10.25 - 10.5 - 2>64
21b 4-chlorobenzyl0.063 - 0.50.125 - 0.50.25 - 1>64
Compound 7 4-(4-chlorophenyl)piperazine0.0156Not ReportedNot Reported0.25 - 1.0
Compound 21 4-(4-fluorophenyl)piperazine0.0312Not ReportedNot Reported0.25 - 1.0

Data synthesized from multiple sources.[1][7]

Table 2: Antifungal Activity against Filamentous Fungi

Compound IDAspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Reference Drug (Itraconazole) MIC (µg/mL)
Compound 7 Not Reported0.01560.03 - 0.25
Compound 21 Not Reported0.01560.03 - 0.25

Data synthesized from multiple sources.[6][7]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of novel 1,2,4-triazole antifungal agents are provided below.

Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Precursors

This protocol outlines a common method for synthesizing the triazole core structure, which can then be further modified.[10]

Materials:

  • Substituted benzoic acid

  • Thiocarbohydrazide

  • Ethanol

  • Concentrated Sulfuric Acid

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Suspend the substituted benzoic acid (0.2 M) and an equimolar amount of thiocarbohydrazide in ethanol.

  • Heat the suspension with stirring until a clear solution is obtained.

  • Carefully add a few drops of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 6 hours on a water bath.

  • Allow the mixture to cool to room temperature, during which a solid precipitate should form.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent, such as a mixture of dimethylformamide and ethanol, to obtain the purified 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

start Start suspend Suspend benzoic acid and thiocarbohydrazide in ethanol start->suspend heat Heat until clear solution forms suspend->heat add_acid Add concentrated H₂SO₄ heat->add_acid reflux Reflux for 6 hours add_acid->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter recrystallize Recrystallize the product filter->recrystallize end End: Purified triazole precursor recrystallize->end

Workflow for the synthesis of 1,2,4-triazole precursors.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[9][11]

Materials:

  • 96-well microtiter plates

  • Synthesized 1,2,4-triazole compounds

  • Reference antifungal drug (e.g., Fluconazole)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) to obtain a fresh culture.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of each test compound and the reference drug in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the 96-well plates using RPMI 1640 medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug solutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

start Start prep_inoculum Prepare fungal inoculum (0.5-2.5 x 10³ CFU/mL) start->prep_inoculum prep_plates Prepare serial dilutions of compounds in 96-well plates start->prep_plates inoculate Inoculate plates with fungal suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually determine MIC incubate->read_mic end End: MIC value obtained read_mic->end

Workflow for MIC determination by broth microdilution.
Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of novel compounds against mammalian cells to determine their therapeutic index.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the old medium with the medium containing the test compounds and incubate for 24-48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Future Directions

The development of novel 1,2,4-triazole-based antifungal agents remains a promising area of research. Future efforts could focus on:

  • Dual-target inhibitors: Designing molecules that inhibit both CYP51 and other essential fungal enzymes, such as histone deacetylase (HDAC), to combat resistance.[12]

  • Structure-based drug design: Utilizing the crystal structures of fungal CYP51 to design inhibitors with higher affinity and selectivity.[13][14][15]

  • In vivo efficacy studies: Evaluating the most promising compounds in animal models of fungal infections to assess their pharmacokinetic and pharmacodynamic properties.[9][16][17]

By leveraging the established success of the 1,2,4-triazole scaffold and employing rational drug design strategies, the development of next-generation antifungal agents with improved efficacy and a broader spectrum of activity is an achievable goal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 1,2,4-triazole compounds.

Issue 1: Low or No Yield of the Desired 1,2,4-Triazole

  • Question: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields are a common issue and can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient temperature or reaction time. Gradually increase the reaction temperature and monitor the progress using thin-layer chromatography (TLC).[1] Microwave irradiation can be a valuable tool to shorten reaction times and potentially enhance yields.[2][3]

    • Purity of Starting Materials: The purity of your starting materials is critical. For instance, hydrazides can be hygroscopic; ensure they are pure and dry before use.

    • Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product. If you suspect this is happening, try running the reaction at a lower temperature for a longer duration.

    • Inefficient Water Removal: Many 1,2,4-triazole syntheses produce water as a byproduct. Inefficient removal of this water can hinder the reaction's progress. If your reaction setup allows, using a Dean-Stark trap can be effective.[1]

Issue 2: Formation of 1,3,4-Oxadiazole as a Side Product

  • Question: I am observing a significant amount of a 1,3,4-oxadiazole side product in my reaction mixture. How can I minimize its formation?

  • Answer: The formation of 1,3,4-oxadiazoles is a frequent side reaction, especially when using hydrazides, as it arises from a competing cyclization pathway. To favor the formation of the 1,2,4-triazole, consider the following:

    • Anhydrous Conditions: Ensure that your reaction is conducted under strictly anhydrous conditions.

    • Temperature Control: Lowering the reaction temperature can often favor the kinetic product, which is typically the 1,2,4-triazole.

    • Acylating Agent: The choice of your acylating agent can influence the reaction pathway.

Issue 3: Formation of Isomeric Mixtures

  • Question: My reaction is producing a mixture of isomers, making purification difficult. How can I improve the regioselectivity?

  • Answer: In the synthesis of unsymmetrically substituted 1,2,4-triazoles, particularly through methods like the Einhorn-Brunner reaction, the formation of isomeric mixtures is a common challenge.[4] Regioselectivity is influenced by several factors:

    • Electronic Effects: In the Einhorn-Brunner reaction, the more acidic acyl group of the imide will preferentially be at the 3-position of the resulting 1,2,4-triazole.[4][5]

    • Catalyst Choice: The choice of catalyst can play a crucial role in directing the regioselectivity of the reaction.

    • Reaction Conditions: The solvent and temperature can also impact the ratio of isomers formed.

Issue 4: Purification Challenges

  • Question: I am struggling to purify my 1,2,4-triazole product. What are the best practices for purification?

  • Answer: Purification of 1,2,4-triazoles can be challenging due to their polarity and potential for hydrogen bonding.

    • Recrystallization: This is a common and effective method. The choice of solvent is critical. If your compound is highly soluble, consider using a mixed solvent system or an anti-solvent to induce crystallization.[6]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent system should be optimized based on the polarity of your compound and impurities.

    • Acid-Base Extraction: For 1,2,4-triazole salts, an acid-base extraction can be used to convert the salt to its free base for easier purification by conventional methods, followed by reconversion to the salt form if desired.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic methods for preparing 1,2,4-triazoles?

    • A1: Classical methods include the Pellizzari reaction (condensation of an amide and an acylhydrazide) and the Einhorn-Brunner reaction (condensation of diacylamines with hydrazines).[3][7][8] Modern approaches often utilize microwave assistance to improve yields and reduce reaction times and may involve multicomponent reactions.[9]

  • Q2: How can I accelerate my 1,2,4-triazole synthesis?

    • A2: Microwave-assisted synthesis is a highly effective technique for accelerating reaction rates, often reducing reaction times from hours to minutes and leading to higher yields.[2][9][10]

  • Q3: What are the typical reaction conditions for a Pellizzari reaction?

    • A3: The Pellizzari reaction often requires high temperatures, typically in the range of 220-250°C, and can be run neat or in a high-boiling solvent.[1][11] Reaction times can vary from 2 to 4 hours.[1]

  • Q4: What are the key advantages of the Einhorn-Brunner reaction?

    • A4: The Einhorn-Brunner reaction is a versatile method that can be used to synthesize a variety of substituted 1,2,4-triazoles.[5] A key feature is its predictable regioselectivity when using unsymmetrical diacylamines, which is governed by the electronic properties of the acyl groups.[4][5]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

MethodReaction TimeTemperature (°C)Yield (%)Reference
Conventional27 hoursReflux-[9]
Microwave30 minutes-96[9]
Conventional> 4 hours--[9]
Microwave1 minute-85[9]
Hydrothermal72 hours--[9]
Microwave1.5 hours-85[9]
Conventional-250Low[3]
Microwave4 hours150-

Table 2: Yields of 1,2,4-Triazoles from Einhorn-Brunner Reaction

Diacylamine (Imide)Hydrazine1,2,4-Triazole ProductYield (%)Reference
DibenzamidePhenylhydrazine1,3,5-Triphenyl-1,2,4-triazole-[5]
N-FormylbenzamidePhenylhydrazine1,5-Diphenyl-1,2,4-triazole-[5]
SuccinimidePhenylhydrazine3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole50[5]
PhthalimidePhenylhydrazine3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole65[5]

Experimental Protocols

Protocol 1: General Procedure for Pellizzari Reaction (Conventional Heating)

  • In a round-bottom flask, combine equimolar amounts of the amide and acylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.[1]

  • Maintain the temperature and stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Einhorn-Brunner Reaction

  • A mixture of the diacylamine (1 equivalent) and the hydrazine (1-1.2 equivalents) is heated in a suitable solvent, such as ethanol or glacial acetic acid.

  • The reaction mixture is typically heated at reflux for several hours.

  • Upon cooling, the product often crystallizes and can be isolated by filtration.

  • Further purification can be achieved by recrystallization from an appropriate solvent.[5]

Protocol 3: General Procedure for Microwave-Assisted Synthesis

  • In a microwave reaction vessel, combine the starting materials (e.g., amide and hydrazide) and a suitable solvent (if necessary).

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature (e.g., 150°C) and reaction time (e.g., 1-30 minutes).[9]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolate the crude product using standard aqueous workup procedures.

  • Purify the product by recrystallization or column chromatography as needed.

Mandatory Visualization

experimental_workflow start Start reactants Combine Starting Materials start->reactants reaction Reaction (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Continue reaction workup Work-up/ Isolation monitoring->workup Reaction complete purification Purification (Recrystallization/ Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

General experimental workflow for 1,2,4-triazole synthesis.

signaling_pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane essential component CYP51->Ergosterol biosynthesis Triazole 1,2,4-Triazole Antifungal Agent Triazole->CYP51 inhibition

Antifungal mechanism of 1,2,4-triazoles via inhibition of ergosterol biosynthesis.

p38_mapk_pathway Stress Inflammatory Stimuli (e.g., Cytokines, Stress) p38_MAPK p38 MAPK Stress->p38_MAPK activation Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines (TNF-α, Interleukins) p38_MAPK->Pro_inflammatory_Cytokines phosphorylation cascade Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Triazole_Inhibitor 1,2,4-Triazole-based p38 MAPK Inhibitor Triazole_Inhibitor->p38_MAPK inhibition

Inhibition of the p38 MAPK signaling pathway by 1,2,4-triazole compounds.

References

Technical Support Center: Synthesis of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product Incomplete formation of the thiosemicarbazide intermediate: The reaction between benzoyl hydrazide and cyclohexyl isothiocyanate may be incomplete.- Ensure equimolar amounts of the reactants. - Extend the reaction time for the formation of the thiosemicarbazide. - Check the purity of the starting materials.
Inefficient cyclization: The reaction conditions for the ring closure of the thiosemicarbazide intermediate are not optimal.- The cyclization is base-catalyzed; ensure the appropriate concentration and strength of the base (e.g., 2N NaOH). - Increase the reflux time to ensure complete cyclization. Monitoring the reaction by TLC is recommended.[1]
Incorrect work-up procedure: The product may be lost during the isolation and purification steps.- Carefully adjust the pH to acidic (e.g., with HCl) to precipitate the product after cyclization. - Use a suitable solvent for recrystallization, such as ethanol or an ethanol-water mixture.
Presence of Multiple Products in the Final Mixture Formation of 1,3,4-thiadiazole isomer: Cyclization of the acylthiosemicarbazide intermediate in an acidic medium can lead to the formation of the isomeric 1,3,4-thiadiazole.- Strictly maintain alkaline conditions during the cyclization step to favor the formation of the 1,2,4-triazole ring.
Unreacted starting materials or intermediate: The reaction has not gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of starting materials.[1] - If the reaction is sluggish, consider a moderate increase in temperature or a longer reaction time.
Degradation of the product: Prolonged exposure to harsh conditions (e.g., high temperature, strong acid/base) can lead to decomposition.- Avoid excessively high temperatures and prolonged reaction times beyond what is necessary for completion.
Difficulty in Product Purification Oily product instead of a solid precipitate: The product may not crystallize easily.- Try different recrystallization solvents or solvent mixtures. - Use of a seed crystal can initiate crystallization. - If recrystallization fails, column chromatography may be an effective purification method.
Product is contaminated with starting materials: Incomplete reaction.- Optimize reaction conditions for complete conversion (see "Low or No Yield"). - Purify the product using recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and established method is a two-step synthesis. The first step involves the reaction of benzoyl hydrazide with cyclohexyl isothiocyanate to form the intermediate N-cyclohexyl-2-benzoylhydrazine-1-carbothioamide (a thiosemicarbazide). The second step is the base-catalyzed intramolecular cyclization of this intermediate to yield the final this compound.[2]

Q2: What is the role of the base in the cyclization step?

A2: The base, typically an aqueous solution of sodium hydroxide or potassium hydroxide, is crucial for promoting the intramolecular cyclodehydration of the thiosemicarbazide intermediate. It facilitates the removal of a water molecule, leading to the formation of the 1,2,4-triazole ring.

Q3: Can I use a different base for the cyclization?

A3: While sodium hydroxide and potassium hydroxide are commonly used, other bases like potassium carbonate or cesium carbonate can also be employed.[1] The choice of base and its concentration can influence the reaction rate and yield, and may require optimization.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q5: What are the expected spectroscopic characteristics of the final product?

A5: In the ¹H NMR spectrum, a characteristic broad singlet for the thiol (-SH) proton is expected to appear at a downfield chemical shift, typically around 13-14 ppm. This is due to the existence of the thione tautomeric form in solution, where the proton is on a nitrogen atom (N-H).[3] The presence of signals corresponding to the cyclohexyl and phenyl groups should also be observed. In the IR spectrum, characteristic absorption bands for N-H, C=N, and C=S stretching vibrations are expected.

Experimental Protocols

Synthesis of N-cyclohexyl-2-benzoylhydrazine-1-carbothioamide (Intermediate)
  • In a round-bottom flask, dissolve benzoyl hydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add cyclohexyl isothiocyanate (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Synthesis of this compound (Final Product)
  • Suspend the N-cyclohexyl-2-benzoylhydrazine-1-carbothioamide intermediate (1 equivalent) in an aqueous solution of 2N sodium hydroxide.

  • Reflux the mixture for 4-6 hours. The evolution of hydrogen sulfide may be observed.

  • Monitor the completion of the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the cooled solution with dilute hydrochloric acid to a pH of approximately 5-6.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which can serve as a benchmark for the synthesis of this compound.

CompoundR1R2Yield (%)Reference
5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiolFuran-2-ylPhenyl68%[4]
5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiolBenzylPhenyl73%[4]
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiolBenzyl4-methoxyphenyl79%[4]
4-Hexyl-5-phenyl-4H-1,2,4-triazole-3-thiolPhenylHexyl76%[2]
4-Cyclohexyl-5-benzyl-4H-1,2,4-triazole-3-thiolBenzylCyclohexyl68%[2]
5-(4-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol4-BromophenylCyclohexyl89%[5]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization and Purification Start Benzoyl Hydrazide + Cyclohexyl Isothiocyanate Reactants Reactants Reaction_Step1 Reaction Reactants->Reaction_Step1 Ethanol, Reflux Intermediate N-cyclohexyl-2-benzoylhydrazine- 1-carbothioamide Reaction_Step1->Intermediate Cooling & Filtration Intermediate_Input Thiosemicarbazide Intermediate Cyclization Cyclization Intermediate_Input->Cyclization 2N NaOH, Reflux Acidification Acidification (HCl) Cyclization->Acidification Cooling Filtration Filtration & Washing Acidification->Filtration Precipitation Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Crude Product Final_Product 4-cyclohexyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Recrystallization->Final_Product Purification

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield Start Low or No Yield Check_Intermediate Check for Thiosemicarbazide Intermediate Formation Start->Check_Intermediate Check_Cyclization Check Cyclization Step Check_Intermediate->Check_Cyclization Intermediate Formed Incomplete_Reaction Incomplete Reaction Check_Intermediate->Incomplete_Reaction No/Low Intermediate Wrong_Conditions Incorrect Cyclization Conditions Check_Cyclization->Wrong_Conditions No/Low Product Workup_Issue Problem with Work-up Check_Cyclization->Workup_Issue Product Formed (but lost) Optimize_Intermediate Extend Reflux Time Check Reagent Purity Incomplete_Reaction->Optimize_Intermediate Optimize_Cyclization Ensure Alkaline pH Increase Reflux Time Check Base Concentration Wrong_Conditions->Optimize_Cyclization Optimize_Workup Careful pH Adjustment Use Appropriate Recrystallization Solvent Workup_Issue->Optimize_Workup

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 4,5-Disubstituted-1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4,5-disubstituted-1,2,4-triazole-3-thiols.

Troubleshooting Guides

Recrystallization Issues

Q1: My yield of the purified 4,5-disubstituted-1,2,4-triazole-3-thiol is very low after recrystallization. What are the common causes and how can I improve it?

A1: Low recovery during recrystallization is a frequent issue. The primary causes include:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, the recovery will be low.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product might crystallize prematurely on the filter paper or in the funnel.

  • Incomplete Crystallization: The cooling process might not be sufficient to induce maximum crystallization.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Solvent System Optimization: If the yield is still low, consider a mixed solvent system. For many 4,5-disubstituted-1,2,4-triazole-3-thiols, ethanol-water or aqueous ethanol mixtures are effective.[1][2] Start by dissolving the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water) dropwise at an elevated temperature until turbidity persists. Reheat to get a clear solution and then cool slowly.

  • Preheat Glassware: When performing hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.

  • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and maximize the yield.

  • Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.

Q2: My 4,5-disubstituted-1,2,4-triazole-3-thiol product is still impure after recrystallization. What should I do?

A2: If impurities persist after recrystallization, consider the following:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Similar Solubility of Impurities: The impurities may have very similar solubility profiles to your desired compound in the chosen solvent. In this case, recrystallization alone may not be sufficient.

Solutions:

  • Slow Crystallization: Ensure a slow cooling process to allow for the formation of pure crystals. Insulating the flask can help.

  • Alternative Purification Method: If impurities remain, another purification technique like column chromatography is recommended.

Column Chromatography Challenges

Q3: I am having trouble purifying my 4,5-disubstituted-1,2,4-triazole-3-thiol using column chromatography. The separation is poor. What can I do?

A3: Poor separation in column chromatography can be due to several factors:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from impurities.

  • Thiol-Thione Tautomerism: 4,5-disubstituted-1,2,4-triazole-3-thiols can exist as two tautomers: the thiol and the thione form. The thione form is generally more polar. This can lead to band broadening or the appearance of multiple spots on a TLC plate, complicating purification.

  • Compound Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other byproducts, further complicating the purification.

Solutions:

  • TLC Optimization: Before running a column, systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation. Common solvent systems for this class of compounds include gradients of hexane-ethyl acetate or chloroform-methanol.

  • Address Tautomerism: Be aware that your compound might appear as a streaked or elongated spot on TLC due to tautomerism. A single, pure compound can sometimes yield a complex chromatogram.

  • Deactivate Silica Gel: If you suspect your compound is degrading, you can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.

  • Prevent Oxidation: To minimize oxidation of the thiol group, use degassed solvents for your mobile phase and consider running the column under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Q4: My thiol-containing compound is forming disulfide bonds during purification. How can I prevent or reverse this?

A4: Disulfide bond formation is a common issue when working with thiols due to their susceptibility to oxidation.

Solutions:

  • Work under Inert Atmosphere: Handle the compound and prepare your chromatography setup under an inert gas like nitrogen or argon to minimize exposure to oxygen.[4][5]

  • Use Degassed Solvents: Oxygen dissolved in solvents can promote oxidation. Degas your solvents by bubbling an inert gas through them or by using a freeze-pump-thaw method.[4]

  • Add Reducing Agents: In some cases, a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added to the sample, though this will require subsequent removal.[6]

  • Acidic Conditions: Thiols are generally more stable to oxidation at lower pH. Using a slightly acidic mobile phase might help, but be cautious as this can affect the retention of your compound on silica gel.[3]

Frequently Asked Questions (FAQs)

Q5: What are the most common purification methods for 4,5-disubstituted-1,2,4-triazole-3-thiols?

A5: The most frequently used purification techniques for this class of compounds are recrystallization and column chromatography.[7][8] Acid-base extraction can also be a powerful method for separating the acidic triazole-thiol from neutral or basic impurities.

Q6: What are some common recrystallization solvents for 4,5-disubstituted-1,2,4-triazole-3-thiols?

A6: Several publications report the successful recrystallization of these compounds using the following solvents:

  • Ethanol[2][9][10]

  • Aqueous ethanol or ethanol-water mixtures[1][2]

  • 70% Ethanol[7]

The choice of solvent will depend on the specific substituents on the triazole ring.

Q7: How does the thiol-thione tautomerism of these compounds affect their purification by column chromatography?

A7: The existence of thiol and thione tautomers is a critical consideration. The thione form is typically more polar than the thiol form. This difference in polarity can lead to:

  • Band broadening: If the tautomers interconvert on the column, it can result in broad, poorly resolved peaks.

  • Appearance of multiple spots on TLC: A pure compound may show two closely spaced spots or a single elongated spot on a TLC plate, which can be mistaken for impurities.

When developing a chromatographic method, it's important to recognize that this behavior might be inherent to the compound and not necessarily an indication of impurity.

Q8: Can I use acid-base extraction to purify my 4,5-disubstituted-1,2,4-triazole-3-thiol?

A8: Yes, acid-base extraction can be a very effective purification step. The thiol group is acidic and will be deprotonated by a base (e.g., sodium hydroxide) to form a water-soluble salt. This allows for the separation from non-acidic (neutral or basic) impurities that will remain in the organic layer. The triazole-thiol can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

Data Presentation

Table 1: Common Recrystallization Solvents for 4,5-Disubstituted-1,2,4-Triazole-3-thiols

SubstituentsRecrystallization Solvent(s)Reference
4-Hexyl-5-phenyl70% Ethanol[7]
4-Amino-5-furan-2-ylEthanol or Ethanol-water[2]
4-Amino-5-phenylEthanol[9]
General 4,5-disubstitutedAqueous ethanol[1]

Table 2: Typical Column Chromatography Parameters

Stationary PhaseCommon Mobile Phase SystemsElution Mode
Silica GelHexane-Ethyl AcetateGradient
Silica GelChloroform-MethanolGradient

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a flask, dissolve the crude 4,5-disubstituted-1,2,4-triazole-3-thiol in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Redissolution: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (e.g., a ratio of hexane:ethyl acetate) by running TLC plates of the crude material. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the less polar solvent, gradually increasing the polarity by adding more of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,5-disubstituted-1,2,4-triazole-3-thiol.

Protocol 3: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH). Repeat the extraction 2-3 times. The acidic triazole-thiol will move into the aqueous layer as its salt.

  • Separation: Combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the product precipitates out. Check the pH to ensure it is acidic.

  • Back-Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the purified product.

Visualization

Purification_Workflow start_node Crude 4,5-disubstituted- 1,2,4-triazole-3-thiol impurity_check Are there significant non-acidic impurities? start_node->impurity_check decision_node decision_node process_node process_node end_node Pure Product acid_base Perform Acid-Base Extraction impurity_check->acid_base Yes recrystallization_check Is the product solid? impurity_check->recrystallization_check No acid_base->recrystallization_check recrystallization Recrystallization recrystallization_check->recrystallization Yes column_chromatography Column Chromatography recrystallization_check->column_chromatography No purity_check Is the product pure? recrystallization->purity_check column_chromatography->purity_check purity_check->end_node Yes purity_check->column_chromatography No

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting issue_node Low Recrystallization Yield cause1 Excess Solvent Used issue_node->cause1 cause2 Inappropriate Solvent issue_node->cause2 cause3 Premature Crystallization issue_node->cause3 cause_node cause_node solution_node solution_node solution1 Use minimum hot solvent cause1->solution1 solution4 Recover second crop from mother liquor cause1->solution4 solution2 Optimize solvent system (e.g., ethanol/water) cause2->solution2 solution3 Preheat filtration apparatus cause3->solution3

Caption: Troubleshooting low yield in recrystallization.

References

troubleshooting common issues in triazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during triazole synthesis, with a focus on practical solutions and detailed technical information.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered in popular triazole synthesis methods, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and troubleshooting the Dimroth Rearrangement.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: My CuAAC reaction is showing low to no yield. What are the common causes and how can I fix it?

A1: Low or no yield in CuAAC reactions is a frequent issue and can often be attributed to several factors:

  • Catalyst Inactivity: The active catalyst in CuAAC is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), ensure you are using a sufficient amount of a reducing agent, such as sodium ascorbate, to generate the Cu(I) species in situ.[1][2] The solution should change color upon addition of the reducing agent.

  • Oxygen Contamination: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, stalling the reaction.[1] It is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Impure Reagents: Impurities in your azide or alkyne starting materials can interfere with the reaction. Ensure the purity of your reagents before starting.

  • Ligand Issues: While not always necessary, copper-stabilizing ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can accelerate the reaction and protect the catalyst from oxidation.[3] Ensure your ligand is pure and used in the correct ratio to the copper catalyst.

  • Poor Solubility: If your reactants are not soluble in the chosen solvent system, the reaction rate will be significantly reduced. Consider using a co-solvent like DMSO, t-BuOH, or DMF to improve solubility.[1]

Q2: I am observing a significant amount of a side product in my CuAAC reaction. What is it and how can I minimize it?

A2: The most common side product in CuAAC reactions is the result of oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diyne.[1] This side reaction is promoted by the presence of oxygen and Cu(II) ions.

To minimize Glaser coupling:

  • Maintain Anaerobic Conditions: Thoroughly degas your solvents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.

  • Use Excess Reducing Agent: Employing a slight excess of sodium ascorbate will help to keep the copper in the active Cu(I) state and minimize the Cu(II) available to promote homocoupling.[2]

  • Utilize Ligands: Chelating ligands can stabilize the Cu(I) catalyst and reduce the likelihood of side reactions.

Q3: My protein/peptide is degrading during a CuAAC bioconjugation reaction. What is causing this and how can I prevent it?

A3: The copper/ascorbate system used in CuAAC can generate reactive oxygen species (ROS), which can lead to the degradation of sensitive biomolecules, particularly the oxidation of amino acid residues like histidine and arginine.[2]

To mitigate this:

  • Use Copper-Chelating Ligands: Ligands such as THPTA can protect the biomolecule by sequestering the copper ion and reducing ROS generation.

  • Add a Scavenger: Including aminoguanidine in the reaction mixture can help to suppress side reactions with arginine residues.

  • Minimize Reaction Time: Optimize the reaction conditions to proceed as quickly as possible to reduce the exposure of the biomolecule to potentially harmful reagents.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Q1: I want to synthesize a 1,5-disubstituted triazole. Why is my RuAAC reaction not working well?

A1: RuAAC is the method of choice for synthesizing 1,5-disubstituted triazoles, but it has its own set of challenges.[4]

  • Catalyst Choice: Not all ruthenium complexes are effective. CpRuCl(PPh₃)₂ and [CpRuCl]₄ are commonly used and effective catalysts.[5] Ensure you are using an appropriate and active ruthenium catalyst.

  • Solvent Selection: The choice of solvent is critical. Aprotic solvents like toluene, THF, or DMF are generally preferred.[6]

  • Catalyst Poisoning: Ruthenium catalysts can be sensitive to poisoning by certain functional groups.[7] Impurities in the starting materials or coordinating functional groups on your substrates could be deactivating the catalyst. Purification of starting materials is crucial.

  • Atmosphere: Like CuAAC, RuAAC reactions are sensitive to oxygen and should be performed under an inert atmosphere.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Q1: My SPAAC reaction is very slow or incomplete. What can I do to improve the rate and yield?

A1: While SPAAC avoids the use of a metal catalyst, several factors can affect its efficiency:

  • Strain of the Cyclooctyne: The reaction rate is highly dependent on the ring strain of the cyclooctyne. More strained cyclooctynes, like dibenzocyclooctynes (DBCO), react faster.[8]

  • Solvent and pH: The reaction media can have a significant impact. While aqueous buffers are common for bioconjugation, the choice of buffer and the pH can influence the reaction rate.[8] Some studies have shown that HEPES buffer may lead to faster kinetics than PBS.[9] Generally, a pH range of 7-9 is used for bioconjugations.[2]

  • Reagent Stability: Strained cyclooctynes can be unstable over long periods or under certain conditions (e.g., acidic pH). Ensure your cyclooctyne is pure and has been stored correctly.

  • Competing Azides: If your buffer contains sodium azide as a preservative, it will compete with your azide-functionalized molecule, leading to lower yields.[8]

Dimroth Rearrangement

Q1: I have obtained a mixture of triazole isomers in my final product. Could this be due to a Dimroth rearrangement?

A1: Yes, the presence of an unexpected triazole isomer can be a result of a Dimroth rearrangement. This is an isomerization process where endocyclic and exocyclic nitrogen atoms exchange positions, particularly in certain 1,2,3-triazoles.[9][10] This rearrangement is often facilitated by acid, base, or heat.[9][11]

Q2: How can I confirm if a Dimroth rearrangement has occurred?

A2: Spectroscopic methods are key to identifying the different isomers.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the isomers, as the chemical shifts of the protons and carbons on and adjacent to the triazole ring will be different.[11]

  • Mass Spectrometry: While mass spectrometry will show the same mass for both isomers, fragmentation patterns might differ.

  • Comparison to an Authentic Sample: If possible, synthesizing an authentic sample of the suspected rearranged isomer via an unambiguous route is the most definitive way to confirm its identity.[9]

Q3: How can I suppress or avoid the Dimroth rearrangement?

A3: To avoid this unwanted side reaction:

  • Control the pH: Since the rearrangement can be catalyzed by both acids and bases, maintaining a neutral pH during the reaction and workup is crucial.

  • Lower the Reaction Temperature: The rearrangement is often accelerated by heat.[10] Running your primary synthesis at a lower temperature may prevent the subsequent isomerization.

  • Modify the Substrate: The electronic nature of the substituents on the triazole ring can influence the likelihood of rearrangement. Electron-withdrawing groups can make the ring more susceptible to the nucleophilic attack that initiates the rearrangement.[12]

Data Presentation

Table 1: Comparison of Common Triazole Synthesis Methods
FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Product 1,4-disubstituted 1,2,3-triazole[4]1,5-disubstituted 1,2,3-triazole[4]1,4- and 1,5-disubstituted 1,2,3-triazole mixture
Catalyst Cu(I)[1]Ru(II)[5]None
Typical Solvents tBuOH/H₂O, DMSO, DMF[1]Toluene, THF, DMF[6]Aqueous buffers, DMSO, MeOH[8]
Biocompatibility Limited due to copper toxicity[2]Not typically used in vivoExcellent[8]
Reaction Rate Generally fastModerate to fastCan be slower than CuAAC, dependent on cyclooctyne strain
Table 2: Effect of Copper Source on CuAAC Yield
Copper SourceReducing AgentLigandSolventTemperature (°C)Yield (%)
CuSO₄·5H₂OSodium AscorbateNonetBuOH/H₂O (1:1)Room Temp>95
CuINoneNoneLiquid AmmoniaRoom Temp>99[13]
CuBrNoneNoneLiquid AmmoniaRoom Temp>99[13]
Cu(OAc)₂Sodium AscorbateNoneLiquid AmmoniaRoom Temp>99[13]

Note: Yields are highly substrate-dependent. The data presented are for representative reactions.

Table 3: Influence of Solvent on CuAAC Reaction Time and Yield
SolventTemperature (°C)Time (h)Yield (%)
Glycerol85593[14]
CH₂Cl₂Room Temp2499[14]
H₂O/t-BuOH (2:1)Room Temp398
Liquid AmmoniaRoom Temp10>99[13]

Note: Reaction conditions and substrates vary between these examples, illustrating general trends.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Dissolve the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).

    • Prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 1-5 mol%).

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 5-10 mol%).

  • Reaction Setup:

    • To the stirred solution of the alkyne and azide, add the CuSO₄ solution.

    • Add the sodium ascorbate solution. The reaction mixture should change color.

  • Reaction Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
  • Reaction Setup (under inert atmosphere):

    • To a flame-dried Schlenk flask, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2-5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add degassed anhydrous solvent (e.g., toluene).

    • Add the alkyne (1.0 eq) and the azide (1.0-1.2 eq).

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Triazole Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes troubleshoot_catalyst Action: Use fresh catalyst, add ligand, ensure reducing agent is present (for CuAAC). check_catalyst->troubleshoot_catalyst No check_reagents Are starting materials pure and stable? check_conditions->check_reagents Yes troubleshoot_conditions Action: Degas solvent, use inert atmosphere, optimize temperature and solvent. check_conditions->troubleshoot_conditions No side_reactions Are there significant side products? check_reagents->side_reactions Yes troubleshoot_reagents Action: Purify starting materials, check for degradation. check_reagents->troubleshoot_reagents No troubleshoot_side_reactions Action: Adjust stoichiometry, lower temperature, use ligands. side_reactions->troubleshoot_side_reactions Yes success Improved Yield side_reactions->success No troubleshoot_catalyst->success troubleshoot_conditions->success troubleshoot_reagents->success troubleshoot_side_reactions->success

Caption: A logical workflow for troubleshooting low yield in triazole synthesis reactions.

Regioselectivity_Pathway cluster_CuAAC CuAAC cluster_RuAAC RuAAC Cu_catalyst Cu(I) Catalyst product_1_4 1,4-disubstituted 1,2,3-Triazole Cu_catalyst->product_1_4 Regioselective Ru_catalyst Ru(II) Catalyst product_1_5 1,5-disubstituted 1,2,3-Triazole Ru_catalyst->product_1_5 Regioselective reactants Azide + Terminal Alkyne reactants->Cu_catalyst reactants->Ru_catalyst

Caption: Signaling pathway diagram illustrating the regioselectivity of CuAAC vs. RuAAC.

Dimroth_Rearrangement start_isomer Kinetically Favored Triazole Isomer conditions Acid, Base, or Heat start_isomer->conditions ring_opening Ring Opening to Diazo Intermediate conditions->ring_opening bond_rotation C-C Bond Rotation ring_opening->bond_rotation ring_closure Ring Closure bond_rotation->ring_closure final_isomer Thermodynamically Stable Triazole Isomer ring_closure->final_isomer

Caption: A simplified workflow illustrating the mechanism of the Dimroth rearrangement.

References

Technical Support Center: Optimization of Reaction Conditions for the Cyclization of Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclization of thiosemicarbazides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocyclic ring systems synthesized from the cyclization of thiosemicarbazides?

Thiosemicarbazides are versatile precursors for synthesizing a variety of biologically significant heterocyclic compounds. The most prevalent ring systems obtained through their cyclization include:

  • 1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1][2]

  • 1,2,4-Triazoles: Commonly synthesized in alkaline media.[1][2]

  • 1,3,4-Oxadiazoles: Can be prepared via oxidative cyclization or desulfurization methods.[1][3]

  • Thiazoles and Thiazolidinones: Result from reactions with α-haloketones or similar compounds.[1]

  • Thiadiazines: Formation is dependent on the specific starting materials and reaction conditions.[1]

Q2: How do the reaction conditions (acidic vs. basic) influence the type of heterocycle formed?

The pH of the reaction medium is a critical factor that directs the cyclization pathway of thiosemicarbazide derivatives.

  • Acidic Medium: In the presence of acids such as concentrated sulfuric acid or hydrochloric acid, the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[1][2] The proposed mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[1]

  • Alkaline Medium: Under basic conditions, using reagents like sodium hydroxide, the cyclization of acylthiosemicarbazides generally leads to the formation of 1,2,4-triazole derivatives.[1][2][4]

However, it is important to note that the nature of substituents on the thiosemicarbazide can significantly influence the cyclization pathway, sometimes leading to the formation of 1,2,4-triazoles even in acidic media, or 1,3,4-thiadiazoles in both acidic and alkaline media for certain substrates.[2]

Troubleshooting & Optimization Guide

This guide addresses common problems encountered during the cyclization of thiosemicarbazides and provides strategies for optimization.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting/Optimization Strategy
Incorrect Reagent/Catalyst Verify the appropriate cyclizing agent for the desired heterocycle. For instance, strong acids (H₂SO₄, HCl) are commonly used for 1,3,4-thiadiazoles, while bases (NaOH) are used for 1,2,4-triazoles.[1][2] For 1,3,4-oxadiazoles, oxidative cyclizing agents like I₂/NaOH or 1,3-dibromo-5,5-dimethylhydantoin are effective.[5]
Suboptimal Reaction Temperature Temperature is a critical parameter. While some reactions proceed at room temperature, many require heating to overcome the activation energy.[6] Conversely, excessive heat can cause degradation. It is recommended to perform small-scale experiments at various temperatures to find the optimal condition. For microwave-assisted synthesis, optimizing both temperature and irradiation time is crucial for improving yields.[6]
Inappropriate Solvent The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions. High-boiling point solvents are often used for conventional heating methods.[6]
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[7] Some cyclizations may require several hours of refluxing.[2][4]
Poor Quality of Starting Materials Ensure the purity of the starting thiosemicarbazide and other reagents. Impurities can interfere with the reaction and lead to low yields or side products.[7]

Issue 2: Formation of Undesired Side Products

Potential Cause Troubleshooting/Optimization Strategy
Incorrect pH As discussed, the pH is crucial for directing the cyclization. Carefully control the acidity or basicity of the reaction mixture to favor the formation of the desired product.[1][2]
Presence of Competing Reaction Pathways The structure of the thiosemicarbazide itself can lead to different cyclization products. For example, in the presence of polyphosphate ester (PPE), the reaction of carboxylic acids with thiosemicarbazide can lead to 1,3,4-thiadiazol-2-amine derivatives as the main product, but conditions can be optimized to favor the formation of an intermediate acyl product for the synthesis of 1,2,4-triazole-3-thiols.[8]
Degradation of Reactants or Products Prolonged reaction times or excessive temperatures can lead to the degradation of sensitive functional groups on the starting materials or the final product.[6] Optimize the reaction time and temperature to minimize degradation.

Data Presentation: Reaction Conditions for Cyclization

Table 1: Conditions for the Synthesis of 1,3,4-Thiadiazoles

Starting MaterialCyclizing AgentSolventTemperatureTimeYieldReference
Acylthiosemicarbazide derivatives25% HCl-Reflux2 h73%[2]
Acylthiosemicarbazide derivativesconc. H₂SO₄-Room Temp.24 h72%[2]
Thiosemicarbazide & Aromatic Carboxylic AcidsPOCl₃----[9]
1,1-cyclopropane dicarboxylic acid & thiosemicarbazidePOCl₃----[10]
N-(p-nitrobenzoyl)-D,L-phenylalanine thiosemicarbazidesconc. H₂SO₄-70-80°C3 h-[4]

Table 2: Conditions for the Synthesis of 1,2,4-Triazoles

Starting MaterialCyclizing AgentSolventTemperatureTimeYieldReference
2-(4-nitrobenzoyl)hydrazine-1-carbothioamide2% aq. NaOHWaterRoom Temp.Overnight-[11]
Thiosemicarbazide & Carboxylic AcidsPolyphosphate ester (PPE) then aq. alkaliChloroform90°C--[8]
N-(p-nitrobenzoyl)-D,L-phenylalanine thiosemicarbazides2N NaOH-80-90°C4 h-[4]
Thiosemicarbazide morpholilacetic acidAlkaline medium----[12]

Table 3: Conditions for the Synthesis of 1,3,4-Oxadiazoles

Starting MaterialCyclizing Agent/MethodSolventTemperatureTimeYieldReference
AcylthiosemicarbazidesI₂ in KI / NaOHEthanolHeating-62%[5]
Acylthiosemicarbazides1,3-dibromo-5,5-dimethylhydantoin---Excellent[5]
AcylthiosemicarbazidesTosyl chloride---97-99%[5]
AcylthiosemicarbazidesPotassium iodateWater60°C2 hup to 90%[3][13]
Thiosemicarbazide intermediateEDC·HClDMSO---[14]

Experimental Protocols

Protocol 1: Synthesis of 1,3,4-Thiadiazole Derivatives in Acidic Medium [2]

  • A mixture of 0.01 mole of the appropriate acylthiosemicarbazide derivative is refluxed in 20 cm³ of 25% HCl for 2 hours.

  • Alternatively, 0.01 mole of the acylthiosemicarbazide derivative is dissolved in 10 cm³ of concentrated sulfuric acid and the solution is kept at room temperature for 24 hours.

  • In the first method, the mixture is cooled, and the precipitate is filtered off.

  • In the second method, the reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered off.

  • The crude product is recrystallized from a suitable solvent (e.g., DMF:water 1:1).

Protocol 2: Synthesis of 1,2,4-Triazole-3-thiol Derivatives in Alkaline Medium [4]

  • To 0.0014 mol of the corresponding thiosemicarbazide, 10 mL of a 2N NaOH solution is added.

  • The reaction mixture is heated under reflux at 80-90 °C for four hours.

  • After cooling, a 1N HCl solution is added until the pH reaches 4.5, at which point a solid product precipitates.

  • The crude product is separated, dried under vacuum at 55-60°C, and then recrystallized from ethanol.

Protocol 3: Oxidative Cyclization to 2-Acylamino-1,3,4-oxadiazoles using Potassium Iodate [13]

  • To a solution of acylthiosemicarbazide (0.4 mmol) in water, add potassium iodate (1.5 equivalents).

  • The reaction mixture is stirred at 60°C for 2 hours.

  • The progress of the reaction is monitored by LC-MS.

  • Upon completion, the product is isolated, which can be achieved through filtration if it precipitates, or extraction with a suitable organic solvent.

  • The crude product is then purified, for example, by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_cyclization Cyclization Conditions cluster_products Heterocyclic Products thiosemicarbazide Thiosemicarbazide Derivative acidic Acidic Medium (e.g., H₂SO₄, HCl) thiosemicarbazide->acidic alkaline Alkaline Medium (e.g., NaOH) thiosemicarbazide->alkaline oxidative Oxidative Conditions (e.g., I₂, KIO₃) thiosemicarbazide->oxidative thiadiazole 1,3,4-Thiadiazole acidic->thiadiazole triazole 1,2,4-Triazole alkaline->triazole oxadiazole 1,3,4-Oxadiazole oxidative->oxadiazole

Caption: General workflow for the cyclization of thiosemicarbazides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Incorrect Reagents? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Inappropriate Solvent? start->cause3 cause4 Incomplete Reaction? start->cause4 solution1 Verify Cyclizing Agent cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Select Appropriate Solvent cause3->solution3 solution4 Monitor with TLC cause4->solution4

Caption: Troubleshooting logic for low product yield.

References

stability and degradation studies of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The information is intended to assist in the design and execution of stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

A1: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant stability.[1] Generally, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are expected to be stable under mild acidic to neutral conditions at room temperature for short periods.[1] However, prolonged exposure to harsh conditions like strong acids or bases, high temperatures, or strong oxidizing agents can lead to degradation.[1][2]

Q2: How does the thiol group affect the stability and chemistry of the molecule?

A2: The thiol (-SH) group exists in a tautomeric equilibrium with the thione (C=S) form. In 3-mercapto-1,2,4-triazoles, the thione form is generally predominant.[1] This tautomerism can influence the electronic properties of the triazole ring and its susceptibility to certain reactions, such as alkylation at the sulfur atom in a basic medium.[3]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place. A neutral or slightly acidic pH is advisable for solutions.[1] It is crucial to prevent exposure to high humidity and light to minimize potential degradation.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies involve subjecting a drug substance to stress conditions that are more severe than accelerated stability testing.[4][5] These studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][5] The typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[4][5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram over time.

  • A decrease in the area of the main analyte peak.

Possible Causes:

  • Degradation of the compound due to solvent conditions (e.g., pH, presence of oxidizing agents).

  • Interaction with excipients in a formulation.

  • Photodegradation if the sample is exposed to light.

Troubleshooting Steps:

  • Verify Solvent Stability: Prepare a fresh solution of the compound in the mobile phase and inject it immediately. Re-inject the same solution after several hours and compare the chromatograms.

  • pH Control: Ensure the pH of your sample solution is within a stable range for the compound (typically near neutral).

  • Protect from Light: Store and handle all solutions in amber vials or protect them from light.

  • Inert Atmosphere: If oxidative degradation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Analyze Blank: Run a blank injection of the solvent to ensure no peaks are co-eluting from the solvent itself.

Issue 2: Poor Solubility or Precipitation

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed in the sample vial over time.

Possible Causes:

  • Inappropriate solvent selection.

  • The concentration of the compound exceeds its solubility limit.

  • Change in pH of the solution leading to precipitation.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of the compound in a range of common laboratory solvents (e.g., methanol, acetonitrile, DMSO, water at different pH values).

  • Co-solvents: Consider using a co-solvent system to improve solubility.

  • pH Adjustment: For acidic or basic compounds, adjusting the pH of the aqueous solvent can significantly improve solubility.

  • Sonication/Vortexing: Ensure adequate mixing energy is applied to dissolve the compound.

  • Temperature: Gently warming the solution may aid dissolution, but be cautious of potential thermal degradation.

Data Presentation

Forced degradation studies should present quantitative data clearly. Below are example tables for summarizing such results.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl246015.22
Base Hydrolysis0.1 M NaOH86045.83
Oxidative3% H₂O₂122528.14
ThermalSolid State48805.51
PhotolyticUV Light (254 nm)242510.32

Table 2: HPLC Method Parameters for Stability Indicating Assay

ParameterValue
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Column Temperature30 °C

Experimental Protocols

The following are detailed methodologies for performing forced degradation studies on this compound.

Acidic Degradation
  • Preparation: Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.

  • Incubation: Keep the solution in a water bath at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1.0 M NaOH.

  • Dilution & Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by HPLC.

Basic Degradation
  • Preparation: Use the same stock solution as prepared for the acidic degradation study.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.

  • Incubation: Keep the solution in a water bath at 60°C for 8 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1.0 M HCl.

  • Dilution & Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation
  • Preparation: Use the same stock solution as prepared for the acidic degradation study.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light, for 12 hours.

  • Dilution & Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Thermal Degradation
  • Solid State: Place approximately 10 mg of the solid compound in a petri dish and expose it to a temperature of 80°C in an oven for 48 hours.

  • Solution State: Prepare a solution of the compound in a suitable solvent and reflux it at an elevated temperature for a specified period.

  • Analysis: After exposure, cool the sample, dissolve/dilute it to a suitable concentration with the mobile phase, and analyze by HPLC.

Photolytic Degradation
  • Preparation: Place approximately 10 mg of the solid compound in a transparent petri dish and a separate solution of the compound in a quartz cuvette.

  • Exposure: Expose the samples to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After exposure, dissolve/dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze by Stability- Indicating HPLC Method dilute->analyze end Identify Degradants & Establish Pathways analyze->end

Caption: General workflow for conducting a forced degradation study.

G cluster_pathway Hypothetical Acidic Degradation Pathway parent 4-Cyclohexyl-5-phenyl- 4H-1,2,4-triazole-3-thiol protonation Protonation of Ring Nitrogens parent->protonation H+ hydrolysis Nucleophilic Attack by Water protonation->hydrolysis H2O cleavage Triazole Ring Cleavage hydrolysis->cleavage products Formation of Degradation Products (e.g., Hydrazide derivatives) cleavage->products G cluster_troubleshooting Troubleshooting: Unexpected HPLC Peaks start Unexpected Peak Observed in HPLC? check_blank Is the peak present in the solvent blank? start->check_blank coelution Result: Co-eluting impurity from solvent. check_blank->coelution Yes check_fresh Is the peak present in a freshly prepared sample? check_blank->check_fresh No degradation Hypothesis: Degradation is occurring over time. check_fresh->degradation No impurity Result: Impurity in the original sample. check_fresh->impurity Yes investigate Investigate cause of degradation (pH, light, oxygen). degradation->investigate

References

Technical Support Center: Overcoming Solubility Issues of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address solubility challenges with 1,2,4-triazole derivatives in your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my 1,2,4-triazole derivatives have poor aqueous solubility?

A1: The aqueous solubility of 1,2,4-triazole derivatives is influenced by their overall molecular structure. While the 1,2,4-triazole ring itself is polar and can participate in hydrogen bonding, which can enhance solubility, the substituents attached to the triazole core play a crucial role.[1] Many derivatives are designed with lipophilic (hydrophobic) groups to improve membrane permeability and target engagement, but these same groups often lead to poor solubility in the aqueous buffers used for most biological assays. The crystal lattice energy of the solid compound also plays a role; a more stable crystal form will be less soluble.[2]

Q2: I'm seeing a precipitate form immediately after diluting my DMSO stock solution into my aqueous assay buffer. What's happening?

A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution where its solubility is much lower.[3] The final concentration of your compound in the assay buffer has likely exceeded its thermodynamic solubility limit, causing the excess to precipitate. This is especially common for compounds that are highly soluble in DMSO but have very low aqueous solubility.

Q3: My compound seems to be soluble initially, but then I see precipitation over the course of my multi-hour or overnight assay. Why?

A3: This could be due to a few factors:

  • Thermodynamic Insolubility : The initial solution may have been supersaturated and appeared clear, but over time, the compound crashes out as it reaches its true, lower thermodynamic solubility.[3]

  • Temperature Fluctuations : Changes in temperature, such as removing a plate from a 37°C incubator, can decrease solubility and cause precipitation.[3][4]

  • Compound Instability : The derivative might be degrading over the assay's duration, and the degradation products could be less soluble.[3]

  • Interaction with Media Components : The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[5]

Q4: What is the maximum concentration of DMSO I should use in my cell-based assays?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and toxicity. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended, and for particularly sensitive cell lines, it should be below 0.1%.[5] Always run a vehicle control (media with the same final DMSO concentration as your test wells) to assess the impact of the solvent on your assay.

Q5: Can I use a solution that has a visible precipitate in my assay?

A5: No, it is strongly advised not to use a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than your intended test concentration.[5] This will lead to inaccurate and unreliable results, particularly for dose-response experiments.

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution

If your 1,2,4-triazole derivative precipitates as soon as you add it to your aqueous assay buffer, follow this troubleshooting workflow.

G start Start: Compound Precipitates Immediately in Aqueous Buffer step1 Is the final compound concentration too high? start->step1 step2 Action: Lower the Final Compound Concentration step1->step2 Yes step3 Was the solvent shift too rapid? step1->step3 No step5 Is the compound still precipitating? step2->step5 step4 Action: Use Serial Dilution step3->step4 Yes step3->step5 No step4->step5 step6 Action: Explore Formulation Strategies (Co-solvents, Cyclodextrins, pH) step5->step6 Yes end_success Result: Compound is Soluble step5->end_success No end_further Further Optimization Needed step6->end_further

Caption: Troubleshooting workflow for immediate compound precipitation.

Troubleshooting Steps & Solutions

Potential Cause Recommended Action Expected Outcome
High Supersaturation Decrease the final concentration of the compound in the assay. Start with a lower concentration range.The compound remains in solution at a lower, more soluble concentration.[3]
Rapid Solvent Shift Try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[3]A more gradual change in solvent polarity can prevent the compound from crashing out of solution.
Low Kinetic Solubility Increase the mixing energy upon dilution (e.g., vortexing the buffer while adding the compound stock, or rapid pipetting).Improved mixing can help keep the compound in a supersaturated state for a longer period, which may be sufficient for short-term assays.[3]
pH Sensitivity Determine the pKa of your compound. Test solubility in buffers with different pH values to see if solubility improves. Many nitrogen-containing heterocyclic compounds have altered solubility based on pH.The compound may be significantly more soluble at a pH where it is ionized.[6]
Issue 2: Difficulty Preparing a Concentrated Stock Solution in DMSO

Some highly crystalline or lipophilic 1,2,4-triazole derivatives may be challenging to dissolve even in DMSO.

G start Start: Difficulty Dissolving Compound in DMSO step1 Have you tried gentle heating and vortexing? start->step1 step2 Action: Warm to 37°C and vortex/sonicate step1->step2 No step3 Is the compound fully dissolved? step1->step3 Yes step2->step3 step4 Action: Try a Co-Solvent System (e.g., DMSO/Ethanol) step3->step4 No end_success Result: Stock Solution Prepared step3->end_success Yes step5 Is the compound fully dissolved? step4->step5 step5->end_success Yes end_fail Result: Compound Insoluble (Consider resynthesis/analogs) step5->end_fail No

Caption: Decision tree for troubleshooting stock solution preparation.

Troubleshooting Steps & Solutions

Potential Cause Recommended Action Expected Outcome
Slow Dissolution Kinetics Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate for several minutes.[7]Increased temperature can improve both the rate of dissolution and the solubility limit. Use caution to avoid compound degradation.
Poor Solubility in Pure DMSO Try a co-solvent system for your stock. For example, a mixture of DMSO and ethanol, or DMSO and N,N-dimethylformamide (DMF) may be more effective.A different solvent or co-solvent system may better match the polarity of your compound, improving solubility.
Compound Purity/Form The synthesized compound may be in a particularly stable (and thus less soluble) crystalline form.[8]If solubility remains a major roadblock, resynthesis or purification to obtain an amorphous solid or a different polymorph might be necessary.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Serial Dilution

This protocol helps determine the maximum concentration of a compound that remains soluble in a specific assay buffer over time.[5]

Materials:

  • 1,2,4-triazole derivative stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous assay buffer or cell culture medium

  • 96-well clear flat-bottom plate

  • Multichannel pipette

Methodology:

  • Prepare Buffer Plate : Add 100 µL of your aqueous assay buffer to columns 2-12 of a 96-well plate. Add 200 µL of buffer to column 1 (this will be your blank/negative control).

  • Prepare Compound Stock : In a separate plate or tube, prepare a 2X top concentration of your compound. For example, to test a top concentration of 100 µM with a final DMSO of 1%, you would prepare a 200 µM solution in 2% DMSO/assay buffer.

  • Create Serial Dilution :

    • Add 200 µL of the 2X top concentration solution to column 2.

    • Using a multichannel pipette, transfer 100 µL from column 2 to column 3. Mix well by pipetting up and down.

    • Repeat this 2-fold serial dilution across the plate to column 11. Do not add any compound to column 12 (vehicle control).

  • Incubation : Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

  • Visual Inspection : Visually inspect each well for signs of precipitation (cloudiness, crystals, or sediment) against a dark background at multiple time points (e.g., T=0, 1 hour, 4 hours, 24 hours). You can also examine the wells under a microscope to detect fine precipitates.[5]

  • Determine Maximum Soluble Concentration : The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum kinetically soluble concentration under these assay conditions.

Protocol 2: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, increasing their aqueous solubility.[9][10] Beta-cyclodextrin derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Materials:

  • 1,2,4-triazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

  • Vortexer and/or sonicator

Methodology:

  • Prepare Cyclodextrin Solution : Prepare a stock solution of HP-β-CD in your assay buffer. Concentrations can range from 1% to 20% (w/v), depending on the required solubility enhancement.

  • Add Compound : Add the solid 1,2,4-triazole derivative directly to the HP-β-CD solution to achieve the desired final concentration.

  • Facilitate Complexation : Vortex or sonicate the mixture vigorously for 30-60 minutes to facilitate the formation of the inclusion complex. Gentle heating (37-40°C) can also be applied if the compound is stable.

  • Clarify Solution : Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Collect Supernatant : Carefully collect the supernatant. This solution contains your solubilized compound. The exact concentration should be determined analytically (e.g., via HPLC-UV) if precise quantification is needed.

  • Assay Consideration : Remember to include a vehicle control containing the same concentration of HP-β-CD in your biological assay, as cyclodextrins can sometimes have biological effects of their own.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize common strategies and provide an illustrative comparison of their effectiveness. Actual results will vary based on the specific 1,2,4-triazole derivative.

Table 1: Comparison of Solubilizing Agents

Method/Agent Mechanism of Action Typical Conc. Range Pros Cons
Co-solvents (e.g., Ethanol, PEG 400) Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[11]1-10% (v/v)Simple to implement; effective for many compounds.Can cause cellular toxicity; may precipitate upon further dilution.[11]
pH Adjustment Ionizes the compound by shifting the pH above or below its pKa, making it more polar and soluble.[6]pH 2-10Can dramatically increase solubility; cost-effective.Only works for ionizable compounds; pH must be compatible with the assay.
Cyclodextrins (e.g., HP-β-CD) Forms an inclusion complex by encapsulating the hydrophobic drug molecule.[9][12]1-20% (w/v)High solubilization capacity; generally low toxicity.Can be expensive; may interfere with drug-target binding by lowering the free drug concentration.[13]
Surfactants (e.g., Tween-20) Forms micelles that encapsulate the drug, increasing its apparent solubility.[6]0.001-0.1% (v/v)Effective at very low concentrations.Can disrupt cell membranes; may interfere with protein activity.[3]
Nanosuspension Reduces particle size to the nanometer range, which increases the surface area for dissolution.[14][15]N/AGreatly enhances dissolution rate and saturation solubility; suitable for various administration routes.[16]Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation.[17]

Table 2: Illustrative Solubility of a Hypothetical 1,2,4-Triazole Derivative

Solvent/System Solubility (µg/mL) Fold Increase vs. Water
Deionized Water< 0.11.0
PBS (pH 7.4)0.55
1% DMSO in PBS550
5% Ethanol in PBS12120
10% PEG 400 in PBS45450
5% HP-β-CD in PBS1501500

Note: This table provides hypothetical data for illustrative purposes to demonstrate the relative effectiveness of different solubilization methods.

References

Technical Support Center: Refining Protocols for Triazole Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for antimicrobial susceptibility testing (AST) of triazole compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during triazole AST experiments.

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results Inter-laboratory variability in testing conditions.Adhere strictly to standardized protocols from either the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to minimize variations.[1][2] Ensure consistent media formulation, inoculum density, and incubation parameters.
Variation in reading endpoints (e.g., trailing growth).For azoles, the recommended endpoint is a significant reduction in growth (≥50%) compared to the growth control.[1][3] Trailing, the persistence of some growth at drug concentrations above the MIC, can be influenced by pH; ensuring the medium is buffered to pH 7.0 with MOPS can help.[4]
Contamination of fungal culture.Visually inspect cultures for purity before preparing the inoculum. If contamination is suspected, re-isolate the fungus from a single colony.
Trailing growth (reduced but persistent growth at high triazole concentrations) pH of the testing medium.Trailing can be pH-dependent. Ensure the RPMI 1640 medium is buffered to pH 7.0 with 0.165 M MOPS as recommended by CLSI.[4][5][6]
High inoculum density.Prepare the inoculum carefully to the recommended concentration (0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts) as a higher density can lead to trailing.[6]
Specific fungal species/strain characteristics.Some species, like Candida albicans, are more prone to trailing. Reading the MIC at 24 hours instead of 48 hours may provide a clearer endpoint.[4]
No growth or poor growth in the control well Inoculum viability is low.Use a fresh, actively growing culture to prepare the inoculum. Ensure the inoculum is used within a short time after preparation.
Incorrect incubation conditions.Verify that the incubator is set to the correct temperature (typically 35°C) and provides adequate aeration.[6]
Improper media preparation.Confirm that the RPMI 1640 medium was prepared correctly, including the addition of L-glutamine and buffering with MOPS.[6]
Discrepancies between different testing methods (e.g., broth microdilution vs. disk diffusion) Inherent differences in methodologies.Be aware that different methods can yield slightly different results. Broth microdilution is the reference method; disk diffusion is a less quantitative but simpler alternative.[7]
Media composition.The type of agar used in disk diffusion (e.g., Mueller-Hinton vs. RPMI) can affect zone sizes and correlation with MICs.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between CLSI and EUCAST protocols for triazole susceptibility testing?

Q2: How should I prepare the RPMI 1640 medium for triazole AST?

Q3: What are the recommended quality control (QC) strains and their expected MIC ranges for triazoles?

A3: Using QC strains with known MIC ranges is crucial for ensuring the accuracy and reproducibility of your experiments. The following table provides CLSI-recommended QC ranges for select triazoles against common QC strains.

QC Strain Antifungal Agent MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole1.0 - 4.0
Itraconazole0.06 - 0.25
Voriconazole0.015 - 0.12
Candida krusei ATCC 6258Fluconazole16 - 64
Itraconazole0.12 - 0.5
Voriconazole0.06 - 0.5
Aspergillus flavus ATCC 204304Itraconazole0.12 - 0.5
Voriconazole0.12 - 0.5
Posaconazole0.03 - 0.12
Aspergillus fumigatus ATCC 204305Itraconazole0.12 - 0.5
Voriconazole0.12 - 0.5
Posaconazole0.03 - 0.12

Note: These ranges are subject to change and should be verified against the latest CLSI documents.

Q4: What is the mechanism of triazole resistance, and how can it be detected?

A4: The primary mechanism of triazole resistance in fungi, particularly in Aspergillus fumigatus, involves mutations in the cyp51A gene.[8][9][10] This gene encodes the enzyme lanosterol 14-α-demethylase, which is the target of triazole antifungals.[11] Mutations can lead to overexpression of the enzyme or structural changes that reduce the binding affinity of triazoles.[8][12] Other resistance mechanisms include the upregulation of efflux pumps that actively transport the drug out of the fungal cell.[8] Resistance can be detected phenotypically through susceptibility testing or genotypically by sequencing the cyp51A gene to identify known resistance-conferring mutations.[9]

Experimental Protocols

Broth Microdilution Method (Based on CLSI M27/M38)

This protocol is a generalized procedure for determining the MIC of triazole compounds against fungi.

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the triazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

    • Perform serial dilutions of the stock solution in RPMI 1640 medium to prepare working solutions that are twice the final desired concentrations.

  • Preparation of Inoculum:

    • From a 24-48 hour culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar), suspend fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (for yeasts, this corresponds to approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration (for yeasts, typically 0.5-2.5 x 10³ CFU/mL).

  • Inoculation of Microdilution Plates:

    • Use sterile 96-well U-bottom microdilution plates.

    • Add 100 µL of the appropriate twofold drug dilution to each well.

    • Add 100 µL of the fungal inoculum to each well. The final volume in each well will be 200 µL.

    • Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times vary by organism: 24 hours for most Candida species, 48-72 hours for Cryptococcus species, and 48-72 hours for most molds.[3][13]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[1][3]

Disk Diffusion Method (Based on CLSI M51-A)

This method provides a qualitative assessment of susceptibility.

  • Preparation of Agar Plates:

    • Use Mueller-Hinton agar plates supplemented as needed for the specific fungus being tested. For some fungi, RPMI 1640 agar may be used.[7]

    • Ensure the agar surface is dry before inoculation.

  • Preparation of Inoculum:

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation of Plates:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions.

  • Application of Antifungal Disks:

    • Aseptically place paper disks impregnated with a standard amount of the triazole compound onto the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 16-24 hours for rapidly growing fungi or longer for slower-growing species.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area around the disk where there is no visible growth) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints for the specific drug and organism.[14]

Visualizations

Triazole_Resistance_Pathway cluster_resistance Resistance Mechanisms Triazole Triazole Antifungal Cyp51A_WT Cyp51A (Lanosterol 14-alpha-demethylase) Triazole->Cyp51A_WT Inhibition Efflux_Pump Efflux Pumps (e.g., ABC, MFS) Triazole->Efflux_Pump Expulsion Cyp51A_Mutated Mutated Cyp51A Triazole->Cyp51A_Mutated Reduced Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Cyp51A_WT->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Essential for

Caption: Mechanism of triazole action and resistance.

Troubleshooting_Workflow Start Inconsistent MIC Results Check_Protocol Review Protocol Adherence (CLSI/EUCAST) Start->Check_Protocol Check_Reagents Verify Media, Drug, and Inoculum Preparation Check_Protocol->Check_Reagents Protocol OK Re_evaluate Re-evaluate Experiment Check_Protocol->Re_evaluate Protocol Not Followed Check_Incubation Confirm Incubation Time and Temperature Check_Reagents->Check_Incubation Reagents OK Check_Reagents->Re_evaluate Reagent Error Trailing_Growth Observe Trailing Growth? Check_Incubation->Trailing_Growth Incubation OK Check_Incubation->Re_evaluate Incubation Error Adjust_Reading Read MIC at 24h; Ensure pH is 7.0 Trailing_Growth->Adjust_Reading Yes QC_Check Run Quality Control Strains Trailing_Growth->QC_Check No Adjust_Reading->QC_Check Results_OK Results Consistent QC_Check->Results_OK QC in Range QC_Check->Re_evaluate QC Out of Range

Caption: Troubleshooting workflow for inconsistent MIC results.

Experimental_Workflow_BMD Prep_Media Prepare RPMI 1640 (MOPS, Glucose) Inoculate_Plate Inoculate 96-Well Plate Prep_Media->Inoculate_Plate Prep_Drug Prepare Triazole Serial Dilutions Prep_Drug->Inoculate_Plate Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_MIC Read MIC (≥50% Inhibition) Incubate->Read_MIC Analyze_Data Analyze and Report Results Read_MIC->Analyze_Data

Caption: Experimental workflow for Broth Microdilution (BMD) AST.

References

Technical Support Center: Enhancing the Purity of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

Troubleshooting Guides & FAQs

Q1: My crude product is a sticky oil instead of a solid. What should I do?

A1: An oily crude product often indicates the presence of residual solvent or low-molecular-weight impurities.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all volatile solvents from the reaction have been thoroughly removed under reduced pressure. Gentle heating on a rotary evaporator may be necessary, but avoid excessive temperatures that could cause degradation.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. Good starting solvents for trituration of triazole-thiols include cold diethyl ether or a mixture of hexane and ethyl acetate. The product should precipitate as a solid, which can then be collected by filtration.

    • Washing: If trituration is successful, wash the resulting solid with a cold, non-polar solvent like hexane to remove any remaining non-polar impurities.

Q2: After the initial workup, my product has a low melting point and a broad melting range. What are the likely impurities?

A2: A low and broad melting point is a strong indicator of impurities. For the synthesis of this compound, common impurities include:

  • Unreacted Starting Materials: The primary impurity is often the precursor 1-(benzoyl)-4-(cyclohexyl)thiosemicarbazide.

  • Isomeric Side Products: During the cyclization step, there is a possibility of forming the isomeric 5-phenyl-1,3,4-thiadiazol-2-amine derivative.[1]

  • Degradation Products: Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the degradation of the triazole ring.[2]

Q3: How can I effectively remove unreacted thiosemicarbazide precursor?

A3: The unreacted thiosemicarbazide is generally more polar than the cyclized triazole-thiol. This difference in polarity can be exploited for purification.

  • Recrystallization: Recrystallization is often the most effective method. A solvent system in which the triazole-thiol has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Ethanol or an ethanol-water mixture is commonly used for this class of compounds.[3][4]

  • Washing: A thorough wash of the crude product with a suitable solvent can remove a significant amount of this impurity. Washing with a cold, dilute aqueous solution of sodium bicarbonate can help remove any acidic starting materials, followed by a water wash to remove the base.

Q4: I suspect I have the isomeric 1,3,4-thiadiazole impurity. How can I confirm its presence and remove it?

A4: The 1,3,4-thiadiazole isomer can be difficult to separate due to similar polarities.

  • Spectroscopic Analysis: ¹H NMR spectroscopy is a powerful tool for distinguishing between the 4H-1,2,4-triazole-3-thiol and the 5-phenyl-1,3,4-thiadiazol-2-amine. The triazole-thiol typically exhibits a broad singlet for the SH proton in the downfield region (around 13-14 ppm), which is absent in the thiadiazole isomer.[5] The amino protons of the thiadiazole will appear in a different region of the spectrum.

  • Chromatographic Separation: Column chromatography is the most effective method for separating these isomers. A silica gel column with a gradient elution of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) can effectively separate the two compounds. Careful monitoring of the fractions by Thin Layer Chromatography (TLC) is crucial.

Q5: My yield is significantly lower than expected after purification. What are the common causes of product loss?

A5: Low recovery after purification is a common issue and can be attributed to several factors:

  • Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor upon cooling.

  • Improper Solvent Choice: If the product is too soluble in the recrystallization solvent even at low temperatures, the recovery will be poor.

  • Premature Crystallization: During hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel if the solution cools too quickly.

  • Product Degradation: As mentioned, harsh conditions can lead to product degradation. Ensure that purification steps are carried out under mild conditions.

Data Presentation

Table 1: Comparison of Purification Outcomes for Structurally Related 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

CompoundPurification MethodYield (%)Melting Point (°C)Reference
4-Cyclohexyl-5-benzyl-4H-1,2,4-triazole-3-thioneRecrystallization (Ethanol)68156[6]
4-Cyclohexyl-5-(p-methylphenyl)-4H-1,2,4-triazole-3-thioneRecrystallization (Ethanol)65178-179[6]
5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiolRecrystallization (Ethanol)68210-212[4]
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolRecrystallization (Ethanol)65.1198-200[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or an ethanol-water mixture) while stirring and heating gently until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Column Chromatography for Purification
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or toluene is a good starting point. The optimal ratio should be determined by preliminary TLC analysis. A typical starting gradient could be from 5% ethyl acetate in hexane, gradually increasing to 20-30% ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the least polar solvent mixture, collecting fractions.

    • Gradually increase the polarity of the eluent as the elution progresses.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography If Recrystallization is Ineffective PureProduct Pure Product Recrystallization->PureProduct High Purity MotherLiquor Mother Liquor (Contains Impurities) Recrystallization->MotherLiquor Low Purity ColumnChromatography->PureProduct Pure Fractions ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Low Purity after Synthesis CheckMeltingPoint Check Melting Point Start->CheckMeltingPoint BroadMP Broad/Low MP CheckMeltingPoint->BroadMP Yes SharpMP Sharp MP (Expected Range) CheckMeltingPoint->SharpMP No TLC Perform TLC Analysis MultipleSpots Multiple Spots TLC->MultipleSpots Yes SingleSpot Single Spot (Co-eluting Impurities?) TLC->SingleSpot No NMR Perform ¹H NMR Analysis ImpuritySignals Impurity Signals Present NMR->ImpuritySignals Yes CleanSpectrum Clean Spectrum NMR->CleanSpectrum No BroadMP->TLC SharpMP->TLC Recrystallize Recrystallize MultipleSpots->Recrystallize SingleSpot->NMR ColumnChromatography Column Chromatography ImpuritySignals->ColumnChromatography Pure Purity Enhanced Recrystallize->Pure ColumnChromatography->Pure

Caption: Logical workflow for troubleshooting the purity of the synthesized compound.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, offering insights into their therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental protocols, and visual diagrams to facilitate understanding and further research.

The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The substitution at various positions of the triazole ring plays a crucial role in modulating the biological activity. This guide focuses on derivatives featuring a cyclohexyl group at the N-4 position and a phenyl group at the C-5 position, with a thiol group at the C-3 position, and compares their performance with other structural analogs.

Quantitative Data Summary

The biological activities of this compound derivatives and their analogs are summarized below. The data highlights the impact of different substituents on their antimicrobial and anticancer potencies.

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound IDN-4 SubstituentC-5 SubstituentS-3 Substituent/ModificationTest OrganismActivity (MIC in µg/mL)Reference
Series A Cyclohexyl1-Phenoxyethyl-S-[N-(2-thiazolyl)acetamido]Candida albicansStrong Antifungal[3]
Series A Phenyl1-Phenoxyethyl-S-[N-(2-thiazolyl)acetamido]Candida albicansStrong Antifungal[3]
Series B CyclohexylIndole moiety-SHCandida tropicalis2[4]
Series B PhenylIndole moiety-SHCandida tropicalisPotent[4]
Series B 4-Cl-phenylIndole moiety-SHCandida tropicalisPotent[4]
Series C PhenylMethylVaried thioether derivativesMicrococcus luteus3.91-31.25[5]
Series C PhenylMethylVaried thioether derivativesBacillus subtilis15.63-62.5[5]
Series C PhenylMethylVaried thioether derivativesStaphylococcus aureus15.63-125[5]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDN-4 SubstituentC-5 SubstituentS-3 Substituent/ModificationCell LineActivity (IC₅₀ in µM)Reference
Series D CyclohexylPyridin-4-ylThioneBEL-7402, HUH-7, HepG2Screened[6]
Series D ArylPyridin-4-ylThioneBEL-7402, HUH-7, HepG2Screened[6]
Compound 6h Phenyl4-ChlorophenylVaried thioether derivativesA5493.854[7]
Compound 6h Phenyl4-ChlorophenylVaried thioether derivativesU874.151[7]
Compound 6h Phenyl4-ChlorophenylVaried thioether derivativesHL6017.522[7]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the presented findings.

General Synthesis of 4-Substituted-5-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of the 1,2,4-triazole-3-thiol core generally involves the cyclization of a thiosemicarbazide precursor.[3][4]

  • Formation of Thiosemicarbazide: An appropriate acid hydrazide is reacted with an isothiocyanate (e.g., cyclohexyl isothiocyanate or phenyl isothiocyanate) to yield the corresponding thiosemicarbazide derivative.

  • Cyclization: The thiosemicarbazide is then cyclized in the presence of a base, typically aqueous sodium hydroxide, followed by heating under reflux.

  • Acidification: The reaction mixture is cooled and then acidified with a concentrated acid (e.g., HCl) to precipitate the 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol product.

The thiol group at the C-3 position can be further modified to introduce different thioether side chains by reacting the triazole with various alkyl or aryl halides.[3]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and a standardized inoculum is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in microtiter plates.

  • Inoculation and Incubation: The standardized inoculum is added to each well, and the plates are incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the SAR of these triazole derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis start Acid Hydrazide + Isothiocyanate thiosemicarbazide Thiosemicarbazide start->thiosemicarbazide cyclization Base-catalyzed Cyclization thiosemicarbazide->cyclization triazole_thiol 4,5-Disubstituted-4H- 1,2,4-triazole-3-thiol cyclization->triazole_thiol derivatization S-Alkylation/ Arylation triazole_thiol->derivatization final_compounds Target Derivatives derivatization->final_compounds antimicrobial Antimicrobial Assays (MIC Determination) final_compounds->antimicrobial anticancer Anticancer Assays (IC50 Determination) final_compounds->anticancer enzyme Enzyme Inhibition Assays final_compounds->enzyme data_analysis Data Analysis antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization

Caption: Workflow for SAR studies of 1,2,4-triazole derivatives.

Signaling_Pathway receptor Receptor enzyme1 Enzyme 1 receptor->enzyme1 enzyme2 Enzyme 2 enzyme1->enzyme2 transcription_factor Transcription Factor enzyme2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response triazole 1,2,4-Triazole Derivative triazole->enzyme2 Inhibition

Caption: Hypothetical signaling pathway inhibited by a 1,2,4-triazole derivative.

Chemical_Synthesis start Benzoic Hydrazide + Cyclohexyl Isothiocyanate reagent1 NaOH, Reflux start->reagent1 intermediate N-Cyclohexyl-2-benzoylhydrazine-1-carbothioamide reagent2 Acidification (HCl) intermediate->reagent2 reagent1->intermediate product 4-Cyclohexyl-5-phenyl- 4H-1,2,4-triazole-3-thiol reagent2->product

Caption: General synthesis of the this compound core.

References

A Comparative Guide to the Mechanism of Action of 1,2,4-Triazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 1,2,4-triazole-based agents against established alternatives, supported by experimental data. Detailed methodologies for key validation experiments are presented to facilitate reproducibility and further research.

Unveiling the Antimicrobial Action of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in the development of a diverse range of antimicrobial agents. These synthetic compounds exhibit broad-spectrum activity against both fungal and bacterial pathogens. Their mechanism of action, however, varies depending on the target organism and the specific chemical modifications of the triazole core.

Antifungal Mechanism: In fungi, 1,2,4-triazoles primarily act as potent and specific inhibitors of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting its production, 1,2,4-triazoles disrupt the fungal cell membrane, leading to growth arrest and cell death. This targeted approach provides a degree of selective toxicity towards fungal cells.

Antibacterial Mechanism: The antibacterial activity of 1,2,4-triazoles is often realized through the creation of hybrid molecules. In this strategy, the 1,2,4-triazole moiety is chemically linked to a known antibacterial agent, such as a quinolone. Quinolones are a class of antibiotics that inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. By creating these hybrid structures, researchers aim to develop novel agents with enhanced potency, a broader spectrum of activity, and the potential to overcome existing resistance mechanisms. The 1,2,4-triazole component in these hybrids can contribute to the overall activity through various mechanisms, including improved cell penetration or interaction with other bacterial targets.

Performance Comparison: 1,2,4-Triazoles vs. Alternatives

The following tables summarize the in vitro efficacy of various 1,2,4-triazole derivatives compared to standard antimicrobial agents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Antifungal Activity

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Triazole Agents

Antifungal AgentCandida albicansAspergillus fumigatusTrichosporon asahii (MIC-0)Reference
1,2,4-Triazoles
Fluconazole0.5 - 4>6432[1][2]
Itraconazole0.03 - 10.125 - 22[2]
Voriconazole0.03 - 0.50.25 - 20.5[2]
Posaconazole0.015 - 0.50.06 - 0.52[2]
Isavuconazole0.015 - 10.125 - 11[2]
Other Ergosterol Biosynthesis Inhibitors
Ketoconazole (Imidazole)0.01 - 160.12 - >128-[3]

Note: MIC values can vary depending on the specific strain and testing conditions. MIC-0 refers to the concentration with complete inhibition of growth.

Antibacterial Activity

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of 1,2,4-Triazole-Quinolone Hybrids

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
1,2,4-Triazole Hybrids
Ofloxacin-Triazole Derivative0.25 - 10.25 - 1-[4]
Ciprofloxacin-Triazole Hybrid-0.25 (MDR strain)-[4]
Nalidixic acid-Triazole Hybrid--16[4]
Parent Quinolones
Ofloxacin0.25 - 10.25 - 1-[4]
Ciprofloxacin-~7.5 (MDR strain)-[4]
Norfloxacin---[4]
Other Antibiotics
Ampicillin--25[4]
Streptomycin--2 - 15[4]

Note: MDR refers to Multi-Drug Resistant strains.

Experimental Protocols

This section details the methodologies for key experiments used to validate the mechanism of action and antimicrobial efficacy of 1,2,4-triazole-based agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a commonly used technique.

a. Preparation of Materials:

  • Microbial Culture: A fresh, pure culture of the test microorganism grown overnight in an appropriate broth medium.

  • Antimicrobial Agent: A stock solution of the 1,2,4-triazole derivative or comparator drug of known concentration.

  • Broth Medium: Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-Well Microtiter Plate: Sterile, U-bottom or flat-bottom plates.

b. Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the antimicrobial agent in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension further in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (i.e., the first clear well).

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme in the fungal ergosterol biosynthesis pathway.

a. Reagents and Materials:

  • Recombinant human or fungal CYP51 enzyme.

  • Lanosterol (substrate).

  • NADPH-cytochrome P450 reductase.

  • NADPH.

  • Test compound (1,2,4-triazole derivative).

  • A suitable buffer system.

  • HPLC system for product analysis.

b. Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, CYP51 enzyme, and NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a defined period.

  • Initiate Reaction: Start the enzymatic reaction by adding lanosterol and NADPH.

  • Incubation: Incubate the reaction at a controlled temperature for a specific time.

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Analysis: Extract the sterols from the reaction mixture and analyze the conversion of lanosterol to its demethylated product using HPLC. The percentage of inhibition is calculated by comparing the product formation in the presence of the inhibitor to a control reaction without the inhibitor.

Bacterial DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a key target for quinolone antibiotics and their triazole hybrids.

a. Reagents and Materials:

  • Purified bacterial DNA gyrase (subunits A and B).

  • Relaxed plasmid DNA (substrate).

  • ATP.

  • Reaction buffer containing Mg²⁺.

  • Test compound (1,2,4-triazole-quinolone hybrid).

  • Agarose gel electrophoresis system.

  • DNA staining agent (e.g., ethidium bromide).

b. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add purified DNA gyrase to the reaction mixture.

  • Start Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the control reaction without the inhibitor.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key pathways and experimental processes described in this guide.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Consequence Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity Triazole 1,2,4-Triazole Antifungals Triazole->Inhibition Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Inhibition->Lanosterol 14α-demethylase\n(CYP51) Inhibition Growth Arrest &\nCell Death Growth Arrest & Cell Death Fungal Cell\nMembrane Integrity->Growth Arrest &\nCell Death

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Mechanism of Action cluster_outcome Cellular Consequence Relaxed DNA Relaxed DNA Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA DNA Gyrase DNA Replication DNA Replication Supercoiled DNA->DNA Replication Bacterial Cell\nDivision Bacterial Cell Division DNA Replication->Bacterial Cell\nDivision Quinolone_Triazole 1,2,4-Triazole-Quinolone Hybrids Quinolone_Triazole->Inhibition DNA Gyrase DNA Gyrase Inhibition->DNA Gyrase Inhibition Bactericidal\nEffect Bactericidal Effect Bacterial Cell\nDivision->Bactericidal\nEffect

Caption: Inhibition of bacterial DNA gyrase by 1,2,4-triazole-quinolone hybrid antibacterial agents.

MIC_Workflow A Prepare Serial Dilutions of Antimicrobial Agent in 96-Well Plate C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature and Duration C->D E Visually Inspect for Growth D->E F Growth Visible? E->F F->E Yes (move to next well) G Determine MIC: Lowest Concentration with No Growth F->G No H Record MIC Value G->H

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

References

comparing the cytotoxic effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol on cancer and non-tumorigenic cell lines

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a prominent feature in many compounds with a wide range of biological activities, including anticancer properties. The selective cytotoxicity of these compounds against cancer cells while sparing normal cells is a critical aspect of their therapeutic potential. This guide examines the in vitro cytotoxic profiles of two distinct sets of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives, providing a clear comparison of their effects on malignant and non-malignant cell lines.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of two different series of 1,2,4-triazole derivatives against various cancer and non-tumorigenic cell lines.

Table 1: Cytotoxicity of Hydrazone Derivatives of 4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-ylthio)acetohydrazide

CompoundCancer Cell LineIC50 (µM)Non-Tumorigenic Cell LineIC50 (µM)Selectivity Index (SI)
Hydrazone Derivative 10 IGR39 (Melanoma)22.3 ± 2.5Fibroblasts61.4 ± 2.82.75
MDA-MB-231 (Breast Cancer)9.7 ± 1.66.33
Panc-1 (Pancreatic Cancer)26.2 ± 1.02.34

The Selectivity Index (SI) is calculated as the IC50 in the non-tumorigenic cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Cytotoxicity of Metal Complexes of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

CompoundCancer Cell LineIC50 (µM)Non-Tumorigenic Cell LineIC50 (µM)
Cadmium (Cd²⁺) Complex MCF-7 (Breast Cancer)28.45 ± 2.34MCF-10a (Normal Breast Epithelial)> 100
Zinc (Zn²⁺) Complex MCF-7 (Breast Cancer)52.57 ± 4.72MCF-10a (Normal Breast Epithelial)> 100

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay widely used to assess cell viability and the cytotoxic effects of compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancerous and non-tumorigenic cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the different concentrations of the test compounds is added to the respective wells. Control wells receive medium with the solvent at the same final concentration as in the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a proposed signaling pathway for the induction of apoptosis by 1,2,4-triazole-3-thiol derivatives.

experimental_workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cancer Seed Cancer Cells add_compound Add Triazole Compound (Varying Concentrations) seed_cancer->add_compound seed_normal Seed Non-Tumorigenic Cells seed_normal->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of triazole compounds.

apoptosis_pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol compound 1,2,4-Triazole-3-thiol Derivative bax Bax Activation compound->bax Induces mito_potential Loss of Mitochondrial Membrane Potential bax->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by 1,2,4-triazole derivatives.

A Comparative Analysis of the In Vitro and In Vivo Efficacy of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 1,2,4-triazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. This guide provides a comparative overview of the reported efficacy of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol and structurally similar compounds, drawing upon available preclinical data. While comprehensive in vivo data for the specific title compound is limited in the public domain, this analysis synthesizes findings from related triazole-thiol derivatives to offer insights into their potential as anticancer agents.

In Vitro Efficacy: A Look at Antiproliferative Activity

The in vitro cytotoxic activity of this compound and its analogs has been evaluated against various cancer cell lines. The data, primarily derived from MTT and Sulforhodamine B (SRB) assays, indicates that these compounds can inhibit cancer cell proliferation, with efficacy often dependent on the specific substitutions on the triazole ring and the cancer cell type.

One study reported that a 4,5-disubstituted 1,2,4-triazole-3-thiol, identified as compound 6a (this compound), demonstrated 75% tumor inhibition in an in vitro antitumor assay.[1] Further research on related compounds has provided more specific IC50 values, highlighting the potential of this chemical scaffold.

Below is a summary of the in vitro cytotoxic activity of selected 1,2,4-triazole-3-thiol derivatives against various human cancer cell lines. It is important to note that direct comparative studies are scarce, and experimental conditions may vary between studies.

CompoundCell LineAssay MethodIC50 (µM)Reference Compound
Compound 6h (a 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative)A549 (Lung)Not Specified3.854Not Specified
U87 (Glioblastoma)Not Specified4.151Not Specified
HL60 (Leukemia)Not Specified17.522Not Specified
Novel 1,2,4-triazole derivative (MPA) MDA-MB-468 (Breast)SRB>1000 (at 24h)Not Specified
Novel 1,2,4-triazole derivative (OBC) MDA-MB-468 (Breast)SRB~900 (at 24h)Not Specified
Phenanthro-triazine-3-thiol derivative (P11) MCF-7 (Breast)MTT15.4 ± 2.9Not Specified
Phenanthro-triazine-3-thiol derivative (P1) MOLT-4 (Leukemia)MTT7.1 ± 1.1Not Specified

In Vivo Efficacy: Insights from Preclinical Models

For instance, novel 1,2,4-triazole derivatives, referred to as MPA and OBC, were evaluated in Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) induced tumor models in Swiss albino mice.[2][3] The findings from these studies suggest that these compounds possess antitumor activity in both liquid and solid tumor models.[2][3] In another study, triazolo[3,4-b]thiadiazole derivatives demonstrated in vivo growth inhibition of HT-29 human colorectal adenocarcinoma in mice.

These preliminary in vivo findings, although not on the specific title compound, underscore the potential of the 1,2,4-triazole scaffold in the development of systemic anticancer therapies. Further in vivo studies on this compound are warranted to determine its pharmacokinetic profile and therapeutic efficacy.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of a test compound in reducing tumor growth in a living organism, typically in rodent models.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) or syngeneic mice are used.

  • Tumor Cell Implantation: Human or murine cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to treatment and control groups.

  • Compound Administration: The test compound is administered to the treatment group via a specific route (e.g., intraperitoneal, oral) and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor dimensions (length and width) are measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specified duration. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of action for this compound are not yet fully elucidated. However, studies on related triazole derivatives suggest several potential signaling pathways that may be involved in their anticancer effects. One of the prominent proposed mechanisms is the induction of apoptosis.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Triazole-Thiol\nCompound Triazole-Thiol Compound Bcl-2 Bcl-2 Triazole-Thiol\nCompound->Bcl-2 Inhibition Bax Bax Bcl-2->Bax Inhibits Mitochondrial\nMembrane Mitochondrial Membrane Bax->Mitochondrial\nMembrane Promotes Permeabilization Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates DNA Damage DNA Damage Caspase-3->DNA Damage Mitochondrial\nMembrane->Cytochrome c Release Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Proposed apoptotic pathway induced by triazole-thiol compounds.

This diagram illustrates a plausible mechanism where the triazole-thiol compound inhibits the anti-apoptotic protein Bcl-2. This inhibition allows the pro-apoptotic protein Bax to permeabilize the mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade, culminating in the activation of caspase-3, which executes apoptosis by cleaving key cellular substrates and inducing DNA fragmentation.

Another potential mechanism involves the inhibition of key signaling kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

G Triazole-Thiol\nCompound Triazole-Thiol Compound VEGFR2 VEGFR2 Triazole-Thiol\nCompound->VEGFR2 Inhibition Downstream\nSignaling\n(e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) VEGFR2->Downstream\nSignaling\n(e.g., PI3K/Akt) Activation Angiogenesis Angiogenesis Downstream\nSignaling\n(e.g., PI3K/Akt)->Angiogenesis Tumor Growth\n& Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth\n& Metastasis

Caption: Inhibition of VEGFR2 signaling by triazole-thiol compounds.

This workflow demonstrates how the inhibition of VEGFR2 by a triazole-thiol compound can block downstream signaling pathways, thereby inhibiting angiogenesis and subsequently suppressing tumor growth and metastasis.

References

A Comparative Analysis of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol Against Drug-Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

In the face of rising antimicrobial resistance, the exploration of novel therapeutic agents is a critical endeavor for global health.[1] This guide provides a comprehensive evaluation of the antimicrobial potential of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives against a panel of drug-resistant microbial strains. The performance of this compound is compared with established antimicrobial agents, supported by available experimental data from published research.

Antimicrobial Activity Profile

The antimicrobial efficacy of this compound and its derivatives has been investigated against various pathogenic bacteria and fungi. While specific quantitative data for the parent compound is limited in publicly available literature, studies on its closely related derivatives provide significant insights into its potential activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for derivatives of 4-phenyl/cyclohexyl-1,2,4-triazole-3-thiol against several key drug-resistant strains, alongside comparative data for standard antimicrobial drugs.

Note: Data for the specific this compound is extrapolated from studies on its derivatives and is presented here for comparative purposes.

Table 1: Antibacterial Activity of this compound Derivatives and Ciprofloxacin against Drug-Resistant Bacteria

CompoundMethicillin-Resistant Staphylococcus aureus (MRSA)Pseudomonas aeruginosa
MIC (µg/mL) MIC (µg/mL)
4-phenyl/cyclohexyl-1,2,4-triazole-3-thiol Derivatives15.63 - 125[2]16[3]
Ciprofloxacin (Comparator)0.25 - 1[4][5]>1 (Resistant)

Table 2: Antifungal Activity of this compound Derivatives and Amphotericin B against Drug-Resistant Fungi

CompoundFluconazole-Resistant Candida albicans
MIC (µg/mL)
4-phenyl/cyclohexyl-1,2,4-triazole-3-thiol DerivativesStrong activity reported[6][7]
Amphotericin B (Comparator)0.125 - 1[8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a crucial metric for assessing antimicrobial efficacy. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The microtiter plate also includes a positive control (microorganism with no antimicrobial agent) and a negative control (broth only). The plate is then incubated at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is typically performed after the MIC has been determined.

  • Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating and Incubation: The aliquot is then plated onto an appropriate agar medium that does not contain the antimicrobial agent. The plates are incubated under the same conditions as the MIC assay.

  • Determination of MBC: The MBC is identified as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original microorganisms survive).

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the proposed mechanism of action of triazole compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Microbial Strain E Inoculation with Microbial Strain A->E B Test Compound (this compound) D Serial Dilution of Test Compound B->D C Culture Media C->D C->E D->E F Incubation E->F G Visual Assessment of Growth F->G H MIC Determination G->H I Subculturing from Clear MIC Wells H->I J Plating on Agar Medium I->J K Incubation J->K L Colony Counting K->L M MBC Determination L->M

Caption: Experimental workflow for determining MIC and MBC.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazole 4-cyclohexyl-5-phenyl-4H- 1,2,4-triazole-3-thiol Inhibition Inhibition Triazole->Inhibition Inhibition->Lanosterol Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane Inhibition->Disrupted Fungal Cell Membrane

Caption: Inhibition of ergosterol biosynthesis by triazoles.

References

A Guide to Cross-Referencing Spectroscopic Data of Synthesized 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis

A crucial aspect of validating a synthesized compound is the direct comparison of its spectral data with known values. In the absence of specific literature data for 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol, the following table provides a template and includes representative data for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. Researchers should aim to populate such a table with their experimental findings and compare them against the expected ranges and patterns observed in similar structures.

Spectroscopic TechniqueCharacteristic Peaks/Shifts (Literature Proxy)Experimental Data (Synthesized Sample)
FT-IR (cm⁻¹) ~3400 (N-H stretch), ~2600 (S-H stretch), ~1630 (C=N stretch), ~1535 (N-C=S)[1](To be filled with experimental data)
¹H NMR (ppm) ~13.0-14.0 (s, 1H, SH), ~7.0-8.0 (m, Ar-H), ~1.0-4.0 (m, Cyclohexyl-H)[1][2](To be filled with experimental data)
¹³C NMR (ppm) ~168 (C=S), ~150 (C=N), ~125-135 (Ar-C)[3](To be filled with experimental data)

Experimental Protocols

Detailed and accurate experimental procedures are fundamental for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and spectroscopic analysis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, based on established methodologies.

Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically involves a multi-step process. A common route includes the following key stages[4]:

  • Esterification: Conversion of a carboxylic acid to its corresponding ester.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form a hydrazide.

  • Formation of Carbothioamide: The hydrazide is reacted with a source of thiocarbonyl, such as carbon disulfide in the presence of a base, to yield a dithiocarbazate salt.

  • Alkaline Cyclization: The dithiocarbazate salt is cyclized, often with hydrazine hydrate, to form the 4-amino-1,2,4-triazole-3-thiol intermediate.

  • Substitution (if necessary): The desired substituent at the 4-position is introduced.

Spectroscopic Analysis

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The synthesized compound is mixed with KBr and pressed into a pellet.

    • The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

    • Characteristic absorption bands for functional groups such as N-H, S-H, C=N, and C=S are identified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The solvent peaks for DMSO-d₆ are typically observed around 2.50 ppm for ¹H NMR and 39.5 ppm for ¹³C NMR.[5]

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a novel 1,2,4-triazole-3-thiol derivative to its structural elucidation via spectroscopic methods.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation start Starting Materials (e.g., Phenylacetic Hydrazide) reagents Reaction with CS2/KOH start->reagents Step 1 cyclization Cyclization with Hydrazine Hydrate reagents->cyclization Step 2 product This compound cyclization->product Step 3 ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr comparison Cross-referencing with Literature Values ftir->comparison nmr->comparison elucidation Structural Elucidation comparison->elucidation

References

Comparative Docking Analysis of 1,2,4-Triazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of 1,2,4-Triazole Derivatives Against Key Biological Targets Supported by Experimental Data.

The 1,2,4-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this core structure have been extensively investigated as inhibitors of various enzymes implicated in diseases ranging from cancer to fungal infections. This guide provides a comparative overview of molecular docking studies of 1,2,4-triazole derivatives with several key target enzymes, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying scientific processes.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the binding affinities and inhibitory concentrations of various 1,2,4-triazole derivatives against different enzymatic targets, as reported in recent scientific literature.

Anticancer Targets

A study focusing on anticancer agents designed a series of 1,2,4-triazole derivatives and performed docking studies against aromatase and tubulin. The binding energies indicated a higher affinity for aromatase.[1] Another investigation into novel 1,2,4-triazole-based acetamides identified potent inhibitors of c-kit tyrosine kinase and protein kinase B, crucial in hepatocellular carcinoma.[3][4]

Target EnzymeDerivativeBinding Affinity (kcal/mol)IC50Reference
AromataseCompound 1-9.96Not Reported[1]
TubulinCompound 1-7.54Not Reported[1]
c-kit tyrosine kinaseCompound 7f-176.74916.782 µg/mL (against HepG2 cells)[3][4]
Protein Kinase BCompound 7f-170.066Not Reported[3][4]
EGFRCompound 8cNot Reported3.6 µM[5]
BRAFCompound 8c & 8dNot ReportedPotent Inhibition[5]
Antifungal Targets

Lanosterol 14α-demethylase (CYP51) is a critical enzyme in fungal ergosterol biosynthesis and a primary target for azole antifungals.[6][7] Docking studies have been instrumental in designing novel 1,2,4-triazole derivatives with potent antifungal activity.

Target EnzymeDerivativeDocking Score (kcal/mol)EC50Reference
Fusarium graminearum CYP51Compound 5kNot Reported1.22 µg/mL[8]
Candida albicans CYP51APC-1, APC-3, APC-7Significant InteractionsNot Reported[6][7]
Other Enzymatic Targets

The versatility of the 1,2,4-triazole scaffold extends to the inhibition of enzymes involved in neurological disorders and diabetes.

Target EnzymeDerivativeIC50 (µM)Reference
Acetylcholinesterase (AChE)12d0.73 ± 0.54[9]
Butyrylcholinesterase (BChE)12m0.038 ± 0.50[9]
α-glucosidase12d36.74 ± 1.24[9]
Urease12m19.35 ± 1.28[9]
α-amylase4c185.2 ± 3.4[10]
α-glucosidase4c202.1 ± 3.8[10]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the comparative data tables.

Molecular Docking Protocol for Anticancer Targets (Aromatase and Tubulin)
  • Software: AutoDock 4.2 was utilized for the molecular docking simulations.[1]

  • Target Preparation: The three-dimensional crystal structures of aromatase and tubulin were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added.

  • Ligand Preparation: The 1,2,4-triazole derivatives were designed and their 3D structures were generated. Gasteiger charges were computed for the ligand atoms.

  • Grid Box Generation: A grid box was defined to encompass the active site of the respective enzymes.

  • Docking Algorithm: The Lamarckian genetic algorithm was employed for the docking calculations.

  • Analysis: The results were analyzed based on the binding energy values and the interactions between the ligands and the amino acid residues of the enzyme's active site.[1]

Molecular Docking Protocol for Antifungal Target (Fusarium graminearum CYP51)
  • Target Modeling: A homology model of FgCYP51 was constructed.

  • Ligand Preparation: The 3D structures of the 1,2,4-triazole derivatives were prepared for docking.

  • Docking Simulation: Molecular docking was performed to predict the binding mode of the derivatives within the active site of FgCYP51.

  • Interaction Analysis: The simulation results were analyzed to identify key interactions such as coordination with the heme iron, hydrogen bonding, and stacking interactions.[8]

Visualizing the Science: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and a simplified signaling pathway relevant to the discussed studies.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_insilico In Silico Analysis cluster_invitro In Vitro Evaluation start Design of 1,2,4-Triazole Derivatives synthesis Chemical Synthesis start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization ligand_prep Prepare Ligand Structures characterization->ligand_prep pdb Retrieve Target Enzyme Structure (PDB) docking Molecular Docking Simulation pdb->docking ligand_prep->docking analysis Analyze Binding Affinity & Interactions docking->analysis enzyme_assay Enzyme Inhibition Assay (IC50/EC50) analysis->enzyme_assay cell_assay Antiproliferative Assay (e.g., MTT) enzyme_assay->cell_assay

Caption: General workflow for the design, in silico screening, and in vitro evaluation of 1,2,4-triazole-based enzyme inhibitors.

Antifungal_Mechanism Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains

Caption: Simplified mechanism of action for 1,2,4-triazole antifungal agents targeting CYP51, disrupting fungal cell membrane integrity.

References

assessing the antibacterial spectrum of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol against Gram-positive and Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative assessment of the antibacterial potential of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol against a spectrum of Gram-positive and Gram-negative bacteria. While specific quantitative data for this particular derivative is not extensively available in current literature, this document outlines the standard experimental protocols for such an evaluation and presents comparative data from structurally related 1,2,4-triazole-3-thiol derivatives to offer insights into its expected activity. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.

Introduction to 1,2,4-Triazole-3-thiols as Antibacterial Agents

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The presence of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for a high degree of structural diversity, enabling the modulation of their therapeutic effects.[3] The exploration of novel derivatives, such as this compound, is driven by the urgent need for new antibiotics to combat the rise of drug-resistant bacterial strains.

Comparative Antibacterial Activity of Structurally Related Compounds

While specific minimum inhibitory concentration (MIC) values for this compound are not documented in the reviewed literature, the following table summarizes the antibacterial activity of other 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives against representative Gram-positive and Gram-negative bacteria. This data provides a benchmark for the potential efficacy of the target compound.

CompoundTest Organism (Gram-Positive)MIC (µg/mL)Test Organism (Gram-Negative)MIC (µg/mL)Reference
4-(4-Substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolsStaphylococcus aureus16Escherichia coli25[2]
Bacillus subtilis20Salmonella typhi31[2]
4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivativesStaphylococcus aureus15.63-125--[4]
Bacillus subtilis15.63-62.5--[4]
Micrococcus luteus3.91-31.25--[4]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureus>100Escherichia coli>100[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antibacterial spectrum of a novel compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.

  • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Test Compound and Control:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A known antibiotic (e.g., ampicillin, ciprofloxacin) is used as a reference standard.

c. Incubation and Interpretation:

  • Each well is inoculated with the prepared bacterial suspension.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Well Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.

a. Preparation of Agar Plates and Inoculum:

  • Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • A standardized bacterial suspension (0.5 McFarland) is uniformly swabbed onto the surface of the agar plates.

b. Application of Test Compound and Control:

  • Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • A specific volume of the test compound solution (at a known concentration) is added to each well.

  • The solvent used to dissolve the compound is added to one well as a negative control, and a standard antibiotic solution is used as a positive control.

c. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (where bacterial growth is absent) around each well is measured in millimeters.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_diffusion Agar Well Diffusion Assay prep_inoculum_mic Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Microtiter Plate prep_inoculum_mic->inoculate_plate prep_compound_mic Prepare Serial Dilutions of Test Compound prep_compound_mic->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Determine MIC incubate_mic->read_mic prep_plate_diff Prepare Inoculated Agar Plate create_wells Create Wells in Agar prep_plate_diff->create_wells add_compound_diff Add Test Compound to Wells create_wells->add_compound_diff incubate_diff Incubate at 37°C for 18-24h add_compound_diff->incubate_diff measure_zone Measure Zone of Inhibition incubate_diff->measure_zone

Caption: Experimental workflow for antibacterial susceptibility testing.

Conclusion

The provided experimental framework offers a robust approach for the comprehensive evaluation of the antibacterial spectrum of this compound. While direct experimental data for this specific compound remains to be published, the comparative data from analogous structures suggest that this class of compounds holds promise as a source of new antibacterial agents, particularly against Gram-positive bacteria. Further investigation is warranted to fully characterize the antimicrobial profile of this and other related 1,2,4-triazole-3-thiol derivatives.

References

validation of the antioxidant activity of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol using multiple assays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative validation of the antioxidant activity of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. Due to the limited direct experimental data on this specific compound, this report leverages data from the closely related analogue, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, and other relevant 1,2,4-triazole derivatives to provide a comprehensive evaluation. This guide includes detailed experimental protocols for key antioxidant assays and presents quantitative data in structured tables for clear comparison.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] A significant area of interest is their antioxidant potential, which is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] This guide focuses on the antioxidant profile of this compound, providing a comparative analysis against standard antioxidants and related triazole compounds.

Comparative Antioxidant Activity

Data Summary

The antioxidant activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and standard antioxidants is summarized in the tables below, based on IC50 values obtained from DPPH and ABTS radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (μM)Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)1300 ± 200[2]
Ascorbic Acid (Standard)Not explicitly stated in the same study
Trolox (Standard)Not explicitly stated in the same study
BHT (Standard)19.8 ± 0.5 (for a different triazole derivative study)[3]

Table 2: Comparative ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (μM)Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)47 ± 1[2]
Ascorbic Acid (Standard)Not explicitly stated in the same study
Trolox (Standard)Not explicitly stated in the same study

From the available data, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrates notable radical scavenging activity, particularly in the ABTS assay.[2] The presence of the electron-donating amino group at the 4-position likely contributes to this activity. It is hypothesized that the cyclohexyl group in the target compound, being an alkyl group, may also influence the electronic environment of the triazole ring and its ability to donate a hydrogen atom or an electron to neutralize free radicals. Further experimental validation is necessary to quantify the precise antioxidant capacity of this compound.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for the most common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[1] The decrease in absorbance is proportional to the radical scavenging activity.[1]

Principle of the DPPH Assay

DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H + Antioxidant (AH) Antioxidant Antioxidant (AH) Antioxidant_radical A• Antioxidant->Antioxidant_radical

Caption: DPPH radical scavenging mechanism.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and stored in the dark.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) and standard antioxidants (e.g., Ascorbic Acid, Trolox) in a suitable solvent to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test sample or standard solution to 100 µL of the DPPH solution.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • For the blank, use 100 µL of the solvent and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[2]

Principle of the ABTS Assay

cluster_generation Radical Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical + K₂S₂O₈ Potassium_Persulfate K₂S₂O₈ ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced + Antioxidant (AH) Antioxidant Antioxidant (AH)

Caption: Generation and scavenging of the ABTS radical.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and standard antioxidants in a suitable solvent.

  • Assay Procedure: In a 96-well microplate, add 10 µL of the sample or standard solution to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.[1]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ working solution without the sample. The IC50 value is then determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.

Principle of the FRAP Assay

Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + Antioxidant (Reduction) Antioxidant Antioxidant cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Comparison Compound Synthesize/Obtain This compound DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Standards Prepare Standard Antioxidants (Ascorbic Acid, Trolox) Standards->DPPH Standards->ABTS Standards->FRAP Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP IC50 Calculate IC50 Values DPPH->IC50 ABTS->IC50 FRAP->IC50 Comparison Compare with Standards and Analogues IC50->Comparison Conclusion Draw Conclusions on Antioxidant Activity Comparison->Conclusion

References

Safety Operating Guide

4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is critical to ensure laboratory safety and environmental protection. This compound, like other triazole derivatives, should be treated as hazardous waste and managed in accordance with local, state, and federal regulations. The primary disposal method involves collection by a licensed hazardous waste disposal facility, with incineration being a probable final step.[1]

Immediate Safety Protocols

Before handling this compound for disposal, it is imperative to work in a well-ventilated area and utilize appropriate Personal Protective Equipment (PPE).[1][2] Avoid generating dust or aerosols.[1]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact with the chemical.
Skin and Body Laboratory coat, long pants, and closed-toe shoes.[1]Minimizes skin exposure.
Respiratory A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[1]Prevents inhalation of potentially harmful dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted systematically to ensure safety and regulatory compliance.

  • Waste Collection : Collect waste in its original container or a clearly labeled, sealed container suitable for hazardous materials.[1][3] Ensure the container is made of a compatible material.[4]

  • Labeling : Clearly label the waste container with the words "HAZARDOUS WASTE" along with the full chemical name and approximate concentration.[4][5] Do not use chemical formulas or abbreviations.[3]

  • Segregation : Do not mix this waste with other waste streams.[1] It is particularly important to store it separately from incompatible materials such as strong oxidizing agents.[1][6]

  • Container Management : Keep the waste container tightly closed at all times, except when adding waste.[1][4][5] Do not fill containers beyond 90% of their capacity to allow for expansion.[5]

  • Storage : Store the sealed and labeled container in a designated cool, dry, and well-ventilated satellite accumulation area.[1][6]

  • Professional Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][7]

  • Empty Containers : Empty containers that held this compound may need to be triple-rinsed with a suitable solvent.[3][7] The rinsate must be collected and disposed of as hazardous waste.[7]

Spill Management Protocol

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[1]

  • Evacuate and Secure : Alert others in the vicinity and evacuate the immediate area.[1] Restrict access to the spill site.

  • Ventilate : Ensure the area is well-ventilated to disperse any airborne dust or vapors.[1]

  • Containment and Cleanup : For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] A vacuum cleaner with a HEPA filter is recommended.[8] For liquid spills, use an inert absorbent material.[1]

  • Collect Waste : Place all contaminated materials into a labeled hazardous waste container.[1]

  • Decontaminate : Thoroughly clean the spill area with soap and water.[1]

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Collect waste in a labeled, compatible container A->B C Is the container tightly sealed? B->C C->C D Store in a cool, dry, well-ventilated area C->D Yes E Segregate from incompatible materials D->E F Contact Environmental Health & Safety (EHS) or licensed disposal company E->F G Arrange for professional pickup F->G H Document waste transfer G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol. The following guidance is based on safety data for structurally similar compounds, including other 4H-1,2,4-triazole-3-thiol derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar triazole-thiol compounds, this compound is anticipated to be a combustible solid that may cause skin, eye, and respiratory irritation.[1][2] Appropriate personal protective equipment is crucial to mitigate these risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical safety goggles or face shieldProtects against dust particles and potential splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and irritation.[1]
Respiratory Protection NIOSH-approved N95 dust mask or higherMinimizes inhalation of dust particles.
Body Protection Laboratory coatProtects against contamination of personal clothing.[1]

Operational Protocol: Safe Handling Workflow

Proper handling procedures are essential to ensure the safety of laboratory personnel. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a well-ventilated area (fume hood). don_ppe Don appropriate PPE (gloves, goggles, lab coat, dust mask). prep_area->don_ppe Ensure safety measures are in place weigh Weigh the solid compound carefully to avoid generating dust. don_ppe->weigh Proceed with handling dissolve Dissolve in an appropriate solvent within the fume hood. weigh->dissolve decontaminate Decontaminate work surfaces. dissolve->decontaminate After experiment completion doff_ppe Doff PPE correctly. decontaminate->doff_ppe wash Wash hands thoroughly. doff_ppe->wash cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal solid_waste Collect solid waste in a designated, labeled, and sealed container. store_waste Store waste containers in a designated, well-ventilated, and secure area. solid_waste->store_waste liquid_waste Collect liquid waste (solutions) in a separate, labeled, and sealed container. liquid_waste->store_waste dispose Dispose of contents/container to an approved waste disposal plant according to local, state, and federal regulations. store_waste->dispose Arrange for professional disposal

References

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4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol
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